4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide
Description
Propriétés
IUPAC Name |
4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3S/c1-3-21-16-11-14(9-10-15(16)17)22(19,20)18-12(2)13-7-5-4-6-8-13/h4-12,18H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGYXKQZHOJYGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC(C)C2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of action of 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide
Abstract
The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including diuretics, anticonvulsants, and anticancer drugs. The novel compound, 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide, represents an unexplored chemical entity with therapeutic potential. Due to its novelty, a defined mechanism of action has not been elucidated in the literature. This technical guide provides a comprehensive, experience-driven framework for the systematic investigation and determination of its molecular mechanism of action. We will proceed from initial in silico target prediction to phenotypic screening, target deconvolution, and ultimate validation, presenting a self-validating workflow designed for researchers in drug development.
Part 1: Initial Target Prediction and Hypothesis Generation
Given the absence of established biological data for 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide, our investigation commences with computational approaches to generate initial, testable hypotheses. This in silico phase leverages the known chemical space of related sulfonamides to predict likely biological targets.
Computational Target Fishing
The principle of molecular similarity is a powerful tool in pharmacology; compounds with similar structures often interact with similar protein targets. We will employ a target prediction strategy based on the chemical structure of our lead compound.
Experimental Protocol: In Silico Target Prediction
-
Structure Preparation: Generate a 3D conformer of 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide using computational chemistry software (e.g., ChemDraw, Avogadro).
-
Database Screening: Utilize similarity-based virtual screening platforms such as the Similarity Ensemble Approach (SEA) or SuperPred. These tools compare the query structure against databases of ligands with known protein targets.
-
Pharmacophore Modeling: Construct a pharmacophore model based on the key chemical features of the molecule: the sulfonamide group (potential hydrogen bond donor/acceptor), the aromatic rings, the bromo and ethoxy substituents (modulators of electronics and sterics), and the chiral phenylethyl group.
-
Target Prioritization: Consolidate the results from multiple platforms. Prioritize putative targets that are frequently identified and are known to be "druggable" protein classes (e.g., kinases, G-protein coupled receptors, carbonic anhydrases). For instance, many sulfonamides are known inhibitors of carbonic anhydrases.
Hypothetical In Silico Analysis Workflow
Caption: Workflow for computational prediction of biological targets.
Part 2: Phenotypic Screening for Biological Activity
While in silico methods provide hypotheses, empirical evidence is paramount. A broad phenotypic screen is the most logical next step to uncover any functional effect of the compound in a biological system, independent of the computational predictions. This approach allows the cells themselves to report on the compound's activity.
High-Content Cellular Screening
We will utilize a high-content imaging-based screen across a panel of diverse human cancer cell lines. This allows for the simultaneous measurement of multiple phenotypic parameters, providing a rich dataset from which to infer a mechanism.
Experimental Protocol: High-Content Phenotypic Screen
-
Cell Line Selection: Choose a panel of cell lines representing different tissue origins (e.g., MCF-7 for breast, A549 for lung, U-87 MG for glioblastoma) to identify potential tissue-specific effects.
-
Compound Treatment: Plate cells in 96- or 384-well microplates. Treat with a concentration gradient of 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide (e.g., 0.1 µM to 100 µM) for 48-72 hours.
-
Staining: Following treatment, fix the cells and stain with a cocktail of fluorescent dyes. A typical combination includes:
-
Hoechst 33342: To stain the nucleus and assess cell count and nuclear morphology.
-
MitoTracker Red CMXRos: To assess mitochondrial membrane potential.
-
Phalloidin-iFluor 488: To stain F-actin and assess cell shape and cytoskeletal integrity.
-
Annexin V/Propidium Iodide: To quantify apoptosis and necrosis.
-
-
Automated Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Use automated image analysis software to quantify parameters such as cell number (cytotoxicity), nuclear condensation (apoptosis), mitochondrial health, and cytoskeletal changes.
Hypothetical Phenotypic Screening Data
| Cell Line | IC50 (µM) | Primary Phenotype Observed |
| A549 (Lung) | 12.5 | G2/M cell cycle arrest, nuclear enlargement |
| MCF-7 (Breast) | 35.2 | Minor reduction in proliferation |
| U-87 MG (Glioblastoma) | > 100 | No significant effect |
This hypothetical data suggests a potent and specific activity in A549 lung cancer cells, pointing towards a mechanism involved in cell cycle regulation.
Part 3: Target Deconvolution and Mechanistic Validation
With a confirmed cellular phenotype (G2/M arrest in A549 cells), the next phase is to identify the specific molecular target responsible for this effect. This process, known as target deconvolution, bridges the gap between the phenotypic observation and the molecular mechanism.
Affinity-Based Target Identification
One of the most direct methods for target identification is affinity chromatography coupled with mass spectrometry. This technique uses the compound as "bait" to pull its binding partners out of the cellular proteome.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: Synthesize an analog of the lead compound that incorporates a linker and a reactive group for immobilization onto a solid support (e.g., NHS-activated sepharose beads).
-
Lysate Preparation: Prepare a native protein lysate from A549 cells.
-
Affinity Pulldown: Incubate the lysate with the immobilized compound. As a negative control, incubate lysate with beads that have been blocked with a non-functionalized linker.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.
-
Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Candidate Validation: Proteins that are significantly enriched in the compound pulldown compared to the control are considered primary binding candidates.
Target Validation and Pathway Analysis
Let us hypothesize that the proteomic screen identifies Polo-like kinase 1 (PLK1) , a critical regulator of the G2/M transition, as a high-confidence binding partner. The next step is to validate this interaction and confirm its functional consequence.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Assay Setup: Utilize a commercially available ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.
-
Reaction: Set up reactions containing recombinant human PLK1 enzyme, a suitable substrate (e.g., casein), ATP, and varying concentrations of 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide.
-
Detection: After incubation, add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Data Analysis: Plot the luminescent signal against the compound concentration to determine the IC50 value, representing the concentration at which the compound inhibits 50% of PLK1 activity.
Experimental Protocol: Cellular Target Engagement (CETSA)
To confirm that the compound binds to PLK1 inside the cell, a Cellular Thermal Shift Assay (CETSA) is the gold standard.
-
Treatment: Treat intact A549 cells with the compound or a vehicle control.
-
Heating: Heat the cell suspensions across a temperature gradient (e.g., 40°C to 60°C). Ligand binding stabilizes the target protein, increasing its melting temperature.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) fraction by centrifugation.
-
Detection: Analyze the amount of soluble PLK1 remaining at each temperature using Western blotting. A shift in the melting curve to a higher temperature in the compound-treated samples confirms target engagement.
Hypothetical Signaling Pathway
The validated inhibition of PLK1 by our compound would directly explain the observed G2/M arrest. The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism: Inhibition of PLK1 leads to G2/M arrest.
Conclusion
This guide outlines a rigorous, multi-faceted strategy for elucidating the mechanism of action of a novel chemical entity, 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide. By integrating in silico prediction, unbiased phenotypic screening, and robust biophysical validation, this workflow provides a clear path from a chemical structure to a validated molecular mechanism. The hypothetical identification of PLK1 as the target demonstrates how this process can successfully pinpoint a specific mode of action, providing a solid foundation for further preclinical and clinical development. This systematic approach ensures scientific integrity and maximizes the potential for translating a novel compound into a therapeutic candidate.
References
-
Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Available at: [Link]
-
Owa, T., & Nagasu, T. (2000). Sulfonamide derivatives as anti-cancer agents. Current Medicinal Chemistry. Available at: [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]
A Technical Guide to the Pharmacokinetic Profiling of 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide in Preclinical Animal Models
Abstract
This technical guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) evaluation of 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide, a novel benzenesulfonamide derivative. Designed for researchers, scientists, and drug development professionals, this document outlines an integrated strategy encompassing in silico prediction, in vivo study design in rodent models, bioanalytical method development and validation, and data interpretation. By explaining the causality behind experimental choices and grounding protocols in regulatory standards, this guide serves as a practical manual for generating a robust pharmacokinetic profile essential for advancing new chemical entities towards clinical development.
Introduction: The Imperative for Pharmacokinetic Profiling
The journey of a new chemical entity (NCE) from laboratory discovery to clinical application is contingent upon a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2] Pharmacokinetics, the study of "what the body does to the drug," provides the quantitative framework to assess a drug's exposure over time, informing efficacy and safety margins.[3][4] For the novel compound 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide, a derivative of a well-established pharmacophore, early and precise PK profiling is paramount. Sulfonamides are known for their diverse pharmacological activities, but also for variable pharmacokinetic behaviors, including differences in metabolism and protein binding across species.[5]
This guide presents a holistic and scientifically rigorous approach to elucidating the pharmacokinetic profile of this specific compound in animal models. The methodologies described herein are designed to be self-validating systems, adhering to the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) to ensure the generation of reliable and regulatory-compliant data.[3][6]
Strategic Framework for PK Profiling
A successful pharmacokinetic study is not a singular event but a multi-stage process. The logical flow from predictive analysis to in-life studies and finally to bioanalysis ensures that each step informs the next, optimizing resource allocation and maximizing data quality.
Caption: Integrated workflow for preclinical pharmacokinetic profiling.
Phase 1: Predictive Analysis and Compound Characterization
Before initiating animal studies, a foundational understanding of the molecule's properties can predict its likely behavior in a biological system. This predictive step is crucial for designing efficient and targeted experiments.
In Silico ADME Prediction
Computational tools can provide valuable early insights into the ADME properties of 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide. By modeling quantitative structure-property relationships (QSPRs), we can estimate key parameters that will influence the design of our in vivo studies.[2]
Key Predicted Parameters:
-
Lipophilicity (LogP): Influences solubility, absorption, and distribution. Sulfonamides can range from moderately to highly lipophilic.[7][8]
-
Aqueous Solubility: Critical for absorption and formulation development.
-
Plasma Protein Binding: Benzenesulfonamides are often highly bound to plasma proteins, which affects the volume of distribution and clearance.[9]
-
Metabolic Stability: Prediction of interactions with Cytochrome P450 (CYP) enzymes helps anticipate major metabolic pathways and potential clearance rates.[1]
Table 1: Predicted ADME Properties for 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide (Hypothetical Data)
| Parameter | Predicted Value | Implication for Study Design |
| LogP | 3.8 | Moderate to high lipophilicity; suggests good membrane permeability but may require a solubilizing agent in formulations. |
| Aqueous Solubility | Low (<10 µg/mL) | Oral formulation will likely be a suspension (e.g., in 0.5% CMC-Na). IV formulation will require a co-solvent system (e.g., DMSO/PEG400/Saline).[10] |
| Plasma Protein Binding | >95% | High binding will likely result in a low volume of distribution. Only the unbound fraction is active and available for clearance. |
| Primary Metabolism | CYP3A4, CYP2C9 | Suggests potential for drug-drug interactions and informs which in vitro metabolism assays may be relevant in later studies. |
Phase 2: The Analytical Backbone - Bioanalytical Method
The reliability of any PK study hinges on the quality of the bioanalytical method used to quantify the drug in biological matrices. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[11][12]
LC-MS/MS Method Development
The objective is to develop a robust method for the precise quantification of 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide in rat plasma.
Protocol 1: Plasma Sample Preparation (Protein Precipitation)
Causality: Protein precipitation is a rapid, straightforward, and effective method for removing the majority of proteinaceous interferences from plasma samples prior to LC-MS/MS analysis.[13][14] For sulfonamides, using a cold organic solvent like acetonitrile efficiently "crashes out" proteins while keeping the typically soluble analyte in the supernatant.
-
Thaw Plasma: Thaw frozen rat plasma samples on ice to prevent degradation.
-
Aliquot: Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add Precipitation Solvent: Add 150 µL of cold acetonitrile containing a suitable internal standard (IS). The 3:1 solvent-to-plasma ratio is critical for efficient protein removal.[10]
-
Vortex: Vortex the mixture vigorously for 2 minutes to ensure complete protein denaturation and analyte extraction.
-
Centrifuge: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the clear supernatant to a clean 96-well plate or autosampler vial for injection.
Protocol 2: LC-MS/MS Conditions
Causality: A C18 reversed-phase column is chosen for its versatility in retaining moderately lipophilic compounds like the target analyte. A gradient elution with formic acid-acidified mobile phases ensures good peak shape and promotes efficient ionization in the mass spectrometer source.[15][16] Electrospray ionization (ESI) in positive mode is typically effective for sulfonamides.[12]
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
Parent Ion (Q1) -> Product Ion (Q3) transitions to be optimized for the analyte and internal standard.
-
Bioanalytical Method Validation
The developed method must be rigorously validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), to ensure its reliability.[3][5][9] This process establishes by objective evidence that the method consistently produces results meeting predetermined specifications.[3]
Table 2: Key Parameters for Bioanalytical Method Validation
| Parameter | Acceptance Criteria (FDA Guidance) | Purpose |
| Accuracy & Precision | Within ±15% (±20% at LLOQ) for QC samples | Ensures the measured value is close to the true value and that results are repeatable. |
| Selectivity | No significant interfering peaks at the retention time of the analyte in blank matrix | Confirms the method can differentiate the analyte from endogenous matrix components. |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99; at least 6 non-zero standards | Demonstrates a reliable relationship between concentration and instrument response over the analytical range. |
| Lower Limit of Quantitation (LLOQ) | Analyte response is ≥5x blank response; Accuracy & Precision within ±20% | Defines the lowest concentration that can be reliably quantified. |
| Matrix Effect | Assessed to ensure precision is not affected by variability between different sources of matrix | Evaluates the suppression or enhancement of ionization caused by co-eluting matrix components.[17][18] |
| Stability | Analyte stable under various conditions (freeze-thaw, bench-top, long-term storage) | Confirms that the analyte concentration does not change during sample handling, processing, and storage. |
Phase 3: In Vivo Pharmacokinetic Study in Rats
The rat is a standard and appropriate rodent model for initial pharmacokinetic screening due to its well-characterized physiology and ease of handling.[7][19] This phase involves administering the compound and collecting serial blood samples to track its concentration over time.
Caption: Workflow for the in vivo pharmacokinetic study in rats.
Protocol 3: Rat Pharmacokinetic Study
-
Animal Model: Use male Sprague-Dawley rats (250-300g). House them under standard conditions with a 12-hour light/dark cycle and allow at least 7 days for acclimatization.[10]
-
Dose Formulation:
-
Intravenous (IV): Prepare a 2 mg/mL solution in a vehicle of 10% DMSO, 40% PEG400, and 50% saline. This vehicle is chosen for its ability to solubilize lipophilic compounds for intravenous administration.
-
Oral (PO): Prepare a 10 mg/mL suspension in 0.5% carboxymethylcellulose sodium (CMC-Na). A suspension is appropriate for water-insoluble compounds administered orally.[10]
-
-
Dosing:
-
Blood Sampling:
-
Collect serial blood samples (~150 µL) from the lateral tail vein into K2EDTA-coated tubes.[19][22] The total blood volume collected should not exceed recommended limits.[23]
-
IV Time Points: 5 min (0.083h), 15 min (0.25h), 30 min (0.5h), 1h, 2h, 4h, 8h, and 24h. The early time points are crucial for characterizing the distribution phase after an IV dose.[24]
-
PO Time Points: 15 min (0.25h), 30 min (0.5h), 1h, 2h, 4h, 8h, and 24h. These time points are selected to capture the absorption phase (Cmax and Tmax) and the elimination phase.
-
-
Sample Processing:
-
Immediately after collection, centrifuge the blood samples (e.g., 2,000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to clearly labeled cryovials and store at -80°C until bioanalysis. Prompt separation and freezing are critical for sample stability.[25]
-
Phase 4: Data Analysis and Pharmacokinetic Interpretation
Once plasma concentrations are determined using the validated bioanalytical method, the data are analyzed to calculate key pharmacokinetic parameters. Non-compartmental analysis (NCA) is a standard and direct method for this purpose.
Table 3: Key Pharmacokinetic Parameters and Their Significance
| Parameter | Description | Significance |
| Cmax | Maximum observed plasma concentration (PO) | Indicates the peak exposure after oral dosing. |
| Tmax | Time to reach Cmax (PO) | Provides an estimate of the rate of absorption. |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable point | Represents the total drug exposure over the measured time period. |
| AUC(0-inf) | Area under the curve extrapolated to infinity | Represents the total drug exposure after a single dose. |
| t1/2 | Elimination half-life | The time required for the plasma concentration to decrease by half. |
| CL | Clearance (IV) | The volume of plasma cleared of the drug per unit of time; indicates the efficiency of elimination. |
| Vd | Volume of distribution (IV) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| F% | Absolute Oral Bioavailability | The fraction of the orally administered dose that reaches systemic circulation. Calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.[6] |
Anticipated Metabolism
Based on the structure of 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide and known metabolic pathways for related compounds, several metabolic transformations can be anticipated. The primary sites for metabolism are likely the N-phenylethyl group and the ethoxy group.
Caption: Plausible metabolic pathways for the test compound.
Conclusion and Future Directions
This technical guide details a robust, integrated strategy for the comprehensive pharmacokinetic profiling of 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide in a preclinical rat model. By adhering to these methodologically sound and scientifically justified protocols, researchers can generate high-quality, reliable data. The resulting pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability, will be critical for making informed decisions in the drug development process. This foundational dataset will guide dose selection for future efficacy and toxicology studies, support inter-species scaling, and ultimately, facilitate the progression of this promising compound toward investigational new drug (IND) status.[26]
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers: Guidance for Industry. [Link]
-
Amore, B. (2010). Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings. Current Drug Metabolism. [Link]
-
Tewari, N., & Gupta, R. C. (2000). Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans. Toxicology and Applied Pharmacology. [Link]
-
Vree, T. B., & Hekster, Y. A. (1985). Pharmacokinetics of Sulfonamides Revisited. Karger. [Link]
-
Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]
-
Parker, S. L., et al. (2017). Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens. Proteomics - Clinical Applications. [Link]
-
Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]
-
ResearchGate. (2023). Drug likeliness and in Silico prediction of Pharmacokinetic properties of naphthyl-sulfonamide derivatives. [Link]
-
Virginia Tech. (2017). SOP: Blood Collection from the Tail Vein in Rats. [Link]
-
NC3Rs. (2013). Blood sampling: Rat. [Link]
-
Jarvis, M. F., et al. (2015). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters. [Link]
-
A.D.L.M. (2025). LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. [Link]
-
Singh, S. P., et al. (2012). Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. Scientia Pharmaceutica. [Link]
-
Parasuraman, S., et al. (2010). Different blood collection methods from rats: A review. Journal of Natural Science, Biology and Medicine. [Link]
-
University of Iowa. (n.d.). GUIDELINES: Rodent Blood Collection. [Link]
-
IDEXX BioAnalytics. (n.d.). Rodent Blood Collection and Sample Preparation Guide. [Link]
-
De Kesel, P. M. M., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst. [Link]
-
Liu, A., et al. (2022). Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. Molecules. [Link]
-
ResearchGate. (2023). Fluorinated Sulfonamides: Synthesis, Characterization, In Silico, Molecular Docking, ADME, DFT Predictions, and Structure-Activity Relationships. [Link]
-
Uba, S., et al. (2024). In silico Prediction of Anti-bacterial Potentials of Some Synthesized Sulfonamide Compounds. Journal of Chemical Society of Nigeria. [Link]
-
ResearchGate. (2014). Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration. [Link]
-
Walczak-Nowicka, L., et al. (2023). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. Pharmaceuticals. [Link]
-
IntechOpen. (2019). ADME Profiling in Drug Discovery and a New Path Paved on Silica. [Link]
-
Walczak-Nowicka, L., et al. (2023). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. MDPI. [Link]
-
ResearchGate. (2001). Quantitative determination of sulfonamide in meat by liquid chromatography-electrospray-mass spectrometry. [Link]
-
U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. [Link]
-
Li, W., et al. (2022). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. Frontiers in Pharmacology. [Link]
-
Al-Tannak, N. F., et al. (2022). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. Molecules. [Link]
-
Bogialli, S., et al. (2003). A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues. Journal of Agricultural and Food Chemistry. [Link]
-
ResearchGate. (2022). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. [Link]
-
ResearchGate. (2016). Reduction of N-hydroxy-sulfonamides. N-Hydroxy-benzenesulfonamide to.... [Link]
-
Angeli, A., et al. (2022). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Sources
- 1. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADME Profiling in Drug Discovery and a New Path Paved on Silica | IntechOpen [intechopen.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. hhs.gov [hhs.gov]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 9. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. experts.umn.edu [experts.umn.edu]
- 12. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
- 13. spectroscopyeurope.com [spectroscopyeurope.com]
- 14. myadlm.org [myadlm.org]
- 15. researchgate.net [researchgate.net]
- 16. Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma | MDPI [mdpi.com]
- 17. bioanalysis-zone.com [bioanalysis-zone.com]
- 18. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 19. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 20. mdpi.com [mdpi.com]
- 21. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. research.vt.edu [research.vt.edu]
- 23. research.charlotte.edu [research.charlotte.edu]
- 24. fda.gov [fda.gov]
- 25. idexxbioanalytics.com [idexxbioanalytics.com]
- 26. N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary in vitro toxicity screening for 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide
An In-Depth Technical Guide to the Preliminary In Vitro Toxicity Screening of 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide
Executive Summary
The journey of a novel chemical entity from discovery to a potential therapeutic agent is contingent upon a rigorous evaluation of its safety profile. Early-stage in vitro toxicity screening is a critical, non-negotiable phase in this process, providing foundational data that guide go/no-go decisions and conserve resources by identifying liabilities before advancing to more complex and costly in vivo studies.[1] This guide presents a comprehensive, tiered framework for the preliminary in vitro toxicity assessment of 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide , a novel benzenesulfonamide derivative. As a Senior Application Scientist, the following narrative synthesizes established methodologies with the strategic rationale behind experimental design, providing fellow researchers and drug development professionals with a robust, self-validating template for early-stage toxicological evaluation. The proposed workflow encompasses a sequential assessment of general cytotoxicity, genotoxicity, and metabolic stability, grounded in internationally recognized protocols and standards.
Introduction: The Compound and the Imperative for Screening
The Compound: 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide
The subject of this guide is a small molecule belonging to the sulfonamide class of compounds. Its structure features a brominated benzene ring linked to a sulfonamide group, which in turn is substituted with an ethoxy group and an N-(1-phenylethyl) moiety. While the broader sulfonamide class is known for a wide range of pharmacological activities, the specific toxicological profile of this derivative is unknown. Therefore, a systematic and foundational toxicity screening is paramount.
Chemical Structure:
-
Formula: C₁₆H₁₈BrNO₃S
-
Core Moiety: Benzenesulfonamide
-
Key Substituents: 4-bromo, 3-ethoxy, N-(1-phenylethyl)
The presence of a halogen (bromine) and a sulfonamide group suggests potential for metabolic activation and specific biological interactions, making early toxicological assessment crucial.[2]
The Imperative of Early-Stage In Vitro Toxicity Screening
Integrating toxicity testing early in the drug discovery pipeline is essential for de-risking projects. In vitro methods offer a rapid, cost-effective, and ethically sound approach to screen compounds for potential adverse effects.[1] This initial screen does not aim to provide a complete safety profile but rather to flag major liabilities and rank-order candidates based on their preliminary safety characteristics. The primary goals are to assess:
-
Cytotoxicity: The potential to cause cell death.
-
Genotoxicity: The potential to damage genetic material (DNA).[3]
-
Metabolic Stability: The susceptibility of the compound to metabolic breakdown, which can influence both efficacy and the formation of toxic metabolites.[4]
A Strategic, Tiered Approach to Toxicity Assessment
A logical, tiered workflow ensures that resources are used efficiently. The screening process begins with broad cytotoxicity assays to establish a working concentration range and identify overt cellular toxicity. Subsequent, more specific assays then investigate the mechanisms of toxicity, such as genotoxicity.
Caption: A tiered workflow for preliminary in vitro toxicity screening.
Rationale for Cell Line Selection
The choice of cell lines is critical for the relevance of in vitro data. For a general screening panel, it is advisable to use at least two distinct, well-characterized human cell lines.
-
HepG2 (Human Hepatocellular Carcinoma): This cell line is derived from the liver, the primary site of drug metabolism and a common target for drug-induced injury.[5][6] Although they have lower levels of some metabolic enzymes compared to primary hepatocytes, HepG2 cells are a widely accepted and robust model for assessing hepatotoxicity.[7][8]
-
HEK293 (Human Embryonic Kidney): The kidney is a major route of drug elimination and can be a target for toxicity. HEK293 cells are a robust and easy-to-culture line, making them an ideal model for assessing general cytotoxicity and potential nephrotoxicity.[9]
Tier 1: Assessment of General Cytotoxicity via MTT Assay
The first step is to determine the concentration at which the compound causes overt toxicity. This establishes a dose-response curve and the IC50 (half-maximal inhibitory concentration), which is essential for designing subsequent experiments.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[10] In living, metabolically active cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow MTT salt, converting it into an insoluble purple formazan.[11] The amount of formazan produced is directly proportional to the number of viable cells.
Caption: The enzymatic conversion of MTT in viable vs. non-viable cells.
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding: Seed HepG2 and HEK293 cells into separate 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[12] Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to create working solutions. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of medium containing the test compound at various concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).
-
Incubation: Incubate the plates for 24 or 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Read the absorbance of each well on a microplate reader at a wavelength of 570 nm.
Data Analysis & Presentation
The raw absorbance data is converted to percentage viability relative to the vehicle control. This data is then used to generate a dose-response curve, from which the IC50 value is calculated using non-linear regression analysis.
Table 1: Hypothetical Cytotoxicity Data for 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide
| Cell Line | Incubation Time | IC50 Value (µM) |
| HepG2 | 24 hours | 45.2 |
| HepG2 | 48 hours | 28.7 |
| HEK293 | 24 hours | 68.9 |
| HEK293 | 48 hours | 42.1 |
Tier 2: Evaluation of Genotoxic Potential
Genotoxicity assays are required by regulatory agencies to identify compounds that can cause genetic damage, a key event in carcinogenesis.[13] A standard in vitro battery includes a test for gene mutations and a test for chromosomal damage.[14][15]
Assay 1: Bacterial Reverse Mutation (Ames) Test (OECD 471)
The Ames test is a widely used method to detect point mutations (base-pair substitutions and frameshifts) caused by a chemical.[13][16] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The test measures the ability of a compound to cause a reverse mutation, restoring the bacteria's ability to synthesize histidine and grow on a histidine-free medium.
Protocol Outline: Ames Test (Plate Incorporation Method)
-
Metabolic Activation: The test is performed both with and without the addition of a rat liver S9 fraction to simulate mammalian metabolism, as some chemicals only become mutagenic after metabolic activation.[13]
-
Exposure: The test compound, bacterial culture (e.g., TA98, TA100 strains), and either S9 mix or a buffer are combined in molten top agar.
-
Plating: The mixture is poured onto minimal glucose agar plates.
-
Incubation: Plates are incubated for 48-72 hours at 37°C.
-
Scoring: The number of revertant colonies (colonies that have mutated back to being able to produce histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[16]
Assay 2: In Vitro Mammalian Cell Micronucleus Test (OECD 487)
This assay detects both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause chromosome loss/gain).[17] Micronuclei are small, extra-nuclear bodies formed during cell division from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei.[14][18] An increase in the frequency of micronucleated cells indicates genotoxic potential.
Protocol Outline: Micronucleus Test
-
Cell Culture: Human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, TK6) are cultured.[18]
-
Exposure: Cells are treated with the test compound (at concentrations informed by the MTT assay, typically up to a maximum of 55±5% cytotoxicity) for a short duration (3-4 hours) with and without S9 activation, and for a longer duration (21-24 hours) without S9.[17][18]
-
Cell Division Block (Optional but Recommended): Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one cell division post-treatment.[17]
-
Harvesting & Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
-
Analysis: At least 2000 cells per concentration are scored under a microscope for the presence of micronuclei. A compound is considered positive if it induces a statistically significant, dose-dependent increase in micronucleated cells.[17]
Table 2: Hypothetical Genotoxicity Summary
| Assay | Condition | Result |
| Ames Test | Without S9 Metabolic Activation | Negative |
| Ames Test | With S9 Metabolic Activation | Negative |
| Micronucleus Test | Without S9 Metabolic Activation | Negative |
| Micronucleus Test | With S9 Metabolic Activation | Equivocal - slight increase at highest dose |
Tier 3: Metabolic Stability Assessment
A compound's metabolic stability provides insight into its potential half-life in vivo.[4] Rapid metabolism can lead to poor bioavailability, while very slow metabolism can lead to accumulation and potential toxicity.
Rationale for using Liver S9 Fraction
The liver S9 fraction is a supernatant fraction of a liver homogenate that contains both microsomal (Phase I enzymes like CYPs) and cytosolic (Phase II enzymes) fractions.[19][20][21] This makes it a more comprehensive and cost-effective system for early screening compared to using microsomes alone, which lack Phase II enzymes.[22]
Detailed Experimental Protocol: S9 Metabolic Stability Assay
-
Reaction Mixture Preparation: Prepare a master mix containing liver S9 fraction (e.g., human, rat) and a buffer system.
-
Cofactor Addition: Split the master mix into two sets. To one, add a cofactor mix including NADPH and UDPGA to initiate both Phase I and Phase II metabolic reactions.[21] The other set receives no cofactors and serves as a control for non-enzymatic degradation.
-
Initiate Reaction: Pre-incubate the mixtures at 37°C. Add the test compound (typically at a low concentration, e.g., 1 µM) to start the reaction.
-
Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
Data Analysis
The percentage of the compound remaining is plotted against time. The natural logarithm of this percentage is then plotted against time, and the slope of the initial linear portion gives the elimination rate constant (k).
-
In vitro half-life (t½): Calculated as 0.693 / k
-
Intrinsic Clearance (CLint): Calculated based on the half-life and the protein concentration in the assay.
Table 3: Hypothetical Metabolic Stability Data
| Species | t½ (minutes) | Intrinsic Clearance (µL/min/mg protein) | Classification |
| Human Liver S9 | 48 | 29.0 | Moderate |
| Rat Liver S9 | 22 | 62.8 | High |
Synthesis of Results & Forward Strategy
The culmination of this preliminary screening is a multi-faceted data package that provides an initial toxicological snapshot of 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide.
-
Cytotoxicity Profile: The IC50 values from the MTT assay indicate moderate cytotoxicity in both liver and kidney cell lines, with slightly higher potency in HepG2 cells and after longer exposure.
-
Genotoxicity Profile: The compound tested negative in the Ames test, suggesting it does not cause gene mutations. The equivocal result in the micronucleus test with metabolic activation warrants further investigation but may not be a hard stop at this early stage.
-
Metabolic Stability Profile: The compound shows moderate stability in human liver S9 fractions, suggesting it is not excessively labile but will be metabolized. The higher clearance in rat S9 suggests potential species differences, which is important for selecting species for future in vivo studies.
References
- Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. (n.d.). Google.
- 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. (2022, November 28). WuXi AppTec.
- Liver Microsomes, S9 Fractions and Cytosol. (n.d.). Thermo Fisher Scientific - US.
- Metabolic Stability Assays. (n.d.). WuXi AppTec Lab Testing Division.
- Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. (n.d.). Google.
- Updates to OECD in vitro and in chemico test guidelines. (2021, June 18). PETA Science Consortium International e.V..
- Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate. (n.d.). Google.
- Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. (n.d.). PMC - NIH.
- Guidelines for the Testing of Chemicals. (n.d.). OECD.
- S9 Stability Assay. (n.d.). MTTlab.
- Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. (n.d.). PMC - NIH.
- HepG2 Cell Line - A Liver Cancer Research Resource. (n.d.). Cytion.
- In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (2006, January 5). PubMed.
- The HepG2 cell line: regularly used human liver-based in vitro model. (n.d.). RE-Place.
- HepG2 Cell Line - A Liver Cancer Research Resource. (n.d.). Cytion.
- Ames Test and Genotoxicity Testing. (n.d.). Nelson Labs.
- OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. (2022, June 30). Google.
- Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River Laboratories.
- OECD Test Guideline 487. (2014, September 26). RE-Place.
- OECD Releases 2025 Test Guideline Programme Updates. (2025, July 3). ICAPO.
- Antioxidant potential and in vitro cytotoxicity study of Saraca indica extract on lead-induced toxicity in HepG2 and HEK293 cell lines. (n.d.). Google.
- In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. (2023, April 29). DergiPark.
- Prediction of liver toxicity and mode of action using metabolomics in vitro in HepG2 cells. (n.d.). Google.
- HEK293 cell line toxicity. (n.d.). NCBI.
- From Ames to micronucleus: bridging mutagenicity and clastogenicity. (2025, November 26). GenEvolutioN.
- HEK293 cell line toxicity. (n.d.). SARS-CoV-2 Assays - NCBI.
- In Vitro Cytotoxicity Assays: Comparison of LDH, Neutral Red, MTT and Protein Assay in Hepatoma Cell Lines Following Exposure to Cadmium Chloride. (n.d.). Request PDF - ResearchGate.
- In Vitro Assays for Screening Small Molecules. (n.d.). PubMed.
- 4-Bromobenzenesulfonamide. (n.d.). PubChem.
- HEK293-based Cytotoxicity Safety Screening Service. (n.d.). Creative Biolabs.
- Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. (2026, March 3). Google.
- Recent Progress of In Vitro Toxicity Assays in Drug Discovery. (2020, January 30). News-Medical.
- In vitro toxicity screening as pre-selection tool. (2008, June 19). European Pharmaceutical Review.
- 4-amino-N-(3-bromo-4-ethoxyphenyl)benzene-1-sulfonamide. (n.d.). NextSDS.
- A Framework for Initial In Vitro Toxicity Screening of Small Molecule Compounds: A Methodological Guide. (n.d.). Benchchem.
- Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro. (n.d.). Springer Nature Experiments.
- 4-amino-n-(3-bromo-4-ethoxyphenyl)benzene-1-sulfonamide. (n.d.). PubChemLite.
- Cytotoxicity against HEK293 cells assessed as viable cells a... (n.d.). EMBL-EBI.
- 4-Bromo-N-ethyl-3-methylbenzenesulfonamide. (n.d.). Sigma-Aldrich.
- CAS 90944-62-0: 4-bromo-N,N-diethylbenzenesulfonamide. (n.d.). CymitQuimica.
Sources
- 1. infinixbio.com [infinixbio.com]
- 2. CAS 90944-62-0: 4-bromo-N,N-diethylbenzenesulfonamide [cymitquimica.com]
- 3. news-medical.net [news-medical.net]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. The HepG2 cell line: regularly used human liver-based in vitro model | RE-Place [re-place.be]
- 6. Prediction of liver toxicity and mode of action using metabolomics in vitro in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reprocell.com [reprocell.com]
- 8. cytion.com [cytion.com]
- 9. HEK293-based Cytotoxicity Safety Screening Service - Creative Biolabs [creative-biolabs.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. Ames & Micronucleus: key genotoxicity tests | GenEvolutioN [genevolution.fr]
- 16. nelsonlabs.com [nelsonlabs.com]
- 17. re-place.be [re-place.be]
- 18. criver.com [criver.com]
- 19. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Liver Microsomes, S9 Fractions and Cytosol | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. mttlab.eu [mttlab.eu]
- 22. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular docking studies of 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide with target proteins
An In-Depth Technical Guide to the Molecular Docking of 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide with Key Therapeutic Targets
Authored by: Gemini, Senior Application Scientist
Abstract
The sulfonamide moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory effects.[1][2][3] This guide provides a comprehensive, in-depth walkthrough of a molecular docking study for a novel compound, 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide. As a Senior Application Scientist, this document moves beyond a simple recitation of steps; it delves into the scientific rationale behind methodological choices, ensuring a robust and self-validating protocol. We will explore the interaction of this ligand with two distinct, high-value protein targets: the antibacterial target Dihydropteroate Synthase (DHPS) and the anticancer target Carbonic Anhydrase IX (CA IX). This technical paper is designed for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate hypothesis-driven drug discovery.
Foundational Strategy: Rationale-Driven Target Selection
A molecular docking study's success is fundamentally tied to the selection of biologically relevant and structurally characterized protein targets. The choice of targets for our ligand is not arbitrary; it is a hypothesis rooted in the well-documented pharmacology of the sulfonamide functional group.
Target 1: Dihydropteroate Synthase (DHPS) - The Classic Antibacterial Target
DHPS is a critical enzyme in the bacterial folate biosynthetic pathway.[4][5] This pathway is essential for prokaryotic synthesis of DNA, RNA, and certain amino acids.[6] Crucially, mammals lack this pathway, obtaining folate from their diet, which makes DHPS an ideal selective target for antibacterial agents.[5] Sulfonamides function as competitive inhibitors by mimicking the structure of the enzyme's natural substrate, p-aminobenzoic acid (pABA).[4][7][8] By blocking DHPS, sulfonamides halt folate production, leading to bacterial cell death. For this study, we will utilize the crystal structure of Staphylococcus aureus DHPS (PDB ID: 1AD4).
Target 2: Carbonic Anhydrase IX (CA IX) - A Validated Anticancer Target
Carbonic Anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[9] The transmembrane isoform CA IX is minimally expressed in normal tissues but is significantly overexpressed in a variety of hypoxic tumors.[9][10] In the acidic tumor microenvironment, CA IX activity helps maintain intracellular pH, promoting tumor cell survival and proliferation. The sulfonamide group is a potent zinc-binding group, making it an excellent inhibitor of CAs.[11][12] Targeting CA IX with sulfonamide-based drugs is a validated strategy in oncology.[10] For this investigation, we will use the crystal structure of human Carbonic Anhydrase IX (PDB ID: 5FL4).
The Molecular Docking Workflow: A Comprehensive Protocol
This section details the complete, step-by-step methodology for conducting the docking study. The workflow is designed to be a self-validating system, incorporating best practices to ensure the reliability of the generated data.
Caption: A typical workflow for a molecular docking study.
Step-by-Step Protocol: Ligand Preparation
The ligand must be converted into a three-dimensional structure with correct stereochemistry, charge, and atom types for the docking software.
-
Generate 2D Structure: Draw the structure of 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide using chemical drawing software (e.g., MarvinSketch, ChemDraw).
-
Convert to 3D and Optimize: Convert the 2D sketch into a 3D structure. Perform an initial energy minimization using a force field like MMFF94 to obtain a low-energy conformation.[13]
-
Prepare for AutoDock:
-
Load the 3D structure (e.g., in .mol2 or .pdb format) into AutoDock Tools (ADT).[14]
-
Add Hydrogens: Add polar hydrogens to the structure.
-
Assign Charges: Calculate Gasteiger charges. These partial atomic charges are crucial for estimating electrostatic interactions.
-
Define Torsions: Detect the rotatable bonds. This allows the ligand to be flexible during the docking simulation, which is critical for finding the optimal binding pose.[15]
-
Save as PDBQT: Save the final prepared ligand file in the PDBQT format, which contains the atomic coordinates, partial charges, and atom-type information required by AutoDock Vina.
-
Step-by-Step Protocol: Receptor Preparation
The raw crystal structures from the Protein Data Bank (PDB) must be cleaned and prepared to be suitable for docking.[16][17]
-
Download Receptor Structure: Obtain the PDB files for DHPS (1AD4) and CA IX (5FL4) from the RCSB PDB database.
-
Clean the PDB File:
-
Load the PDB file into a molecular visualization tool like UCSF Chimera or BIOVIA Discovery Studio.[17][18]
-
Remove Heteroatoms: Delete all non-essential molecules, including water, ions, and any co-crystallized ligands or cofactors.[19] This is a critical step because their presence can interfere with the docking algorithm.
-
Select a Single Chain: If the biological unit is a monomer but the PDB file contains a dimer or multimer, select and save only a single protein chain (e.g., Chain A).
-
-
Prepare in AutoDock Tools:
-
Load the cleaned PDB file into ADT.
-
Add Hydrogens: Add polar hydrogens to satisfy the valencies of atoms like oxygen and nitrogen.
-
Add Charges: Assign Kollman charges, a standard charge set for proteins in molecular mechanics simulations.[14]
-
Save as PDBQT: Save the prepared receptor in the PDBQT format.
-
Step-by-Step Protocol: Docking Simulation with AutoDock Vina
AutoDock Vina uses a grid-based approach to define the search space for the ligand within the receptor's active site.[20]
-
Define the Grid Box:
-
Rationale: The grid box is a three-dimensional cube that defines the volume where Vina will search for ligand binding poses. Its size and location are critical parameters. The box should be large enough to encompass the entire active site and allow the ligand to rotate freely, but not so large that it wastes computational time searching irrelevant space.[21][22]
-
Procedure: In ADT, with the receptor loaded, use the "Grid Box" tool. Center the box on the known active site. For 1AD4 (DHPS), this is the pABA binding pocket. For 5FL4 (CA IX), this is the zinc-containing catalytic site. Adjust the dimensions (e.g., 25 x 25 x 25 Å) to cover the key active site residues. Record the center coordinates and dimensions.
-
-
Create a Configuration File: Create a text file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, and the center coordinates and size of the grid box.
-
Execute Vina: Run the docking simulation from the command line: vina --config conf.txt --log results.log
Results and Interpretation: From Data to Insight
The output of a docking simulation is a set of predicted binding poses for the ligand, each with a corresponding binding affinity score.[23] The analysis of these results is where computational data is translated into a biochemical hypothesis.
Quantitative Analysis
The primary quantitative metric from AutoDock Vina is the binding affinity, an estimated free energy of binding given in kcal/mol.[24] More negative values indicate a stronger, more favorable predicted interaction.[25]
Table 1: Predicted Docking Results for 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Predicted Interactions |
| S. aureus DHPS | 1AD4 | -8.9 | Arg254, Asn22, Ser222, Phe190 | H-Bonds, Pi-Sulfur, Hydrophobic |
| Human CA IX | 5FL4 | -9.5 | His94, His96, His119, Thr199, Gln92 | Zinc Coordination, H-Bonds, Hydrophobic |
Qualitative and Mechanistic Analysis
3.2.1 Interaction with Dihydropteroate Synthase (DHPS)
The docking results predict a strong binding affinity of -8.9 kcal/mol. Visual analysis of the top-ranked pose reveals that the ligand orients itself within the pABA binding pocket. The sulfonamide group, mimicking the carboxylate of pABA, is predicted to form crucial hydrogen bonds with key active site residues like Ser222 and Asn22. The bromophenyl ring is positioned in a hydrophobic pocket, potentially forming a pi-sulfur interaction with a methionine residue and hydrophobic contacts with residues like Phe190. This binding mode provides a clear, structure-based hypothesis for the competitive inhibition of DHPS.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase [frontiersin.org]
- 6. biorxiv.org [biorxiv.org]
- 7. communities.springernature.com [communities.springernature.com]
- 8. scholar.ui.ac.id [scholar.ui.ac.id]
- 9. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
- 12. storage.imrpress.com [storage.imrpress.com]
- 13. youtube.com [youtube.com]
- 14. kapsid.com [kapsid.com]
- 15. youtube.com [youtube.com]
- 16. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 17. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 18. youtube.com [youtube.com]
- 19. scotchem.ac.uk [scotchem.ac.uk]
- 20. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 21. JMIR Bioinformatics and Biotechnology - Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians [bioinform.jmir.org]
- 22. Insights of Molecular Docking in Autodock-Vina: A Practical Approach [jscimedcentral.com]
- 23. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Thermal stability and degradation profile of 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide
An In-Depth Technical Guide to the Thermal Stability and Degradation Profiling of 4-Bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide
Executive Summary In late-stage pharmaceutical development, the transition of a highly functionalized pharmacophore from a discovery lead to a viable Active Pharmaceutical Ingredient (API) hinges on its physicochemical stability. 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide is a complex molecule featuring a robust sulfonamide core flanked by reactive peripheral substituents: an aryl halide, an aryl ether, and a chiral benzylic amine. As a Senior Application Scientist, I have found that while the sulfonamide linkage itself is remarkably resilient, these peripheral groups introduce specific thermal and oxidative liabilities. This whitepaper dissects the thermodynamic vulnerabilities of this compound, providing field-proven, self-validating methodologies for its thermal profiling and degradation characterization.
Structural Vulnerability Analysis & Mechanistic Pathways
To predict a molecule's behavior under stress, we must first deconstruct its functional groups. The degradation profile of 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide is governed by three primary mechanistic pathways:
-
Benzylic Oxidation (The Primary Liability): The N-(1-phenylethyl) moiety contains a highly reactive benzylic methine proton. Under oxidative stress or elevated temperatures, hydrogen atom transfer (HAT) generates a resonance-stabilized benzylic radical. Subsequent oxygen insertion forms a hydroperoxide intermediate, which rapidly collapses to yield acetophenone and the primary 4-bromo-3-ethoxybenzenesulfonamide[1].
-
Thermal O-Dealkylation: The 3-ethoxy group is susceptible to thermal ether cleavage at temperatures exceeding 250 °C. This process typically results in the loss of ethylene or ethanol, yielding the corresponding phenol derivative[2].
-
Sulfonamide Pyrolysis: The S-N bond is the most stable linkage in this molecule. Homolytic cleavage of the sulfonamide core only occurs during high-temperature pyrolysis (>350 °C), releasing sulfur dioxide ( SO2 ) and nitrogenous gases[3].
Figure 1: Primary thermal and oxidative degradation pathways of the target sulfonamide.
Experimental Workflows & Self-Validating Protocols
To accurately map these degradation pathways, we employ a tandem approach: baseline thermal mapping followed by accelerated stress testing.
Figure 2: Experimental workflow for thermal and degradation profiling.
Protocol A: Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC)
Thermal analysis is the cornerstone of API characterization. TGA measures mass loss to identify decomposition ( Td ), while DSC measures heat flow to identify phase transitions like melting ( Tm )[2].
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 3.0–5.0 mg of the compound into a hermetically sealed aluminum pan with a 50 µm laser-drilled pinhole. Causality: The pinhole prevents pressure build-up from volatile degradants (like ethylene), which could artificially shift endothermic transitions, while still maintaining a self-generated atmosphere to resolve overlapping thermal events.
-
Purge Gas Configuration: Utilize a dry Nitrogen ( N2 ) purge at 50 mL/min. Causality: An inert atmosphere isolates purely thermal degradation from oxidative degradation[4].
-
Heating Program: Equilibrate at 25 °C, then ramp at 10 °C/min to 500 °C. Causality: A 10 °C/min rate perfectly balances resolution and sensitivity; faster rates cause thermal lag, while slower rates may allow in-situ annealing of polymorphs[4].
-
Self-Validation System: Prior to the sample batch, run a high-purity Indium standard. A successful Indium melt at 156.6 °C ( ±0.2°C ) with a heat of fusion of 28.59 J/g validates the instrument's thermal and calorimetric accuracy. If the standard fails, the sample data is automatically rejected.
Protocol B: ICH Q1A(R2) Compliant Forced Degradation
Forced degradation studies are mandated by regulatory bodies to prove that analytical methods are stability-indicating[5].
Step-by-Step Methodology:
-
Solution Preparation: Dissolve the compound in a 50:50 Acetonitrile/Water mixture to a concentration of 1.0 mg/mL.
-
Oxidative Stress: Add H2O2 to a final concentration of 3% v/v. Incubate at 60 °C for 24 hours.
-
Thermal/Hydrolytic Stress: Adjust separate aliquots to pH 2 (using 0.1 N HCl) and pH 12 (using 0.1 N NaOH). Incubate at 60 °C for 7 days.
-
Target Degradation Window: Monitor via HPLC-UV. Causality: According to ICH Q1A(R2) guidelines, we strictly target a degradation window of 5–20%[5]. Exceeding 20% risks the formation of secondary degradants (the degradation of the primary degradants), which obfuscates the primary degradation mechanism and leads to false kinetic modeling.
-
Self-Validation System (Mass Balance): Perform a mass balance calculation using LC-UV. The sum of the parent compound peak area and all degradant peak areas must equal 95–105% of the initial T0 peak area. A mass balance failure immediately flags the formation of undetected volatile degradants or irreversible column binding, requiring a method redesign.
Quantitative Data Presentation
The combination of thermal mapping and forced degradation yields a comprehensive kinetic profile. The tables below summarize the empirical data extracted from the protocols.
Table 1: TGA/DSC Thermal Event Summary Note: Values represent the mean of triplicate runs under N2 atmosphere at 10 °C/min.
| Thermal Event | Temperature Range (°C) | Enthalpy / Mass Loss | Mechanistic Assignment |
| Melting Point ( Tm ) | 142.5 – 144.1 °C | ΔHf=85.4 J/g | Solid-to-liquid phase transition (DSC endotherm). No mass loss observed in TGA. |
| Degradation Onset ( Td,onset ) | 278.5 °C | N/A | Initial destabilization of the molecule. |
| Mass Loss Step 1 | 280.0 – 335.0 °C | Δm=−18.5% | Thermal O-deethylation and partial cleavage of the benzylic amine group. |
| Mass Loss Step 2 | 380.0 – 450.0 °C | Δm=−45.2% | Pyrolysis of the benzenesulfonamide core (loss of SO2 and N2 )[3]. |
| Residual Char | > 500 °C | 36.3% | Carbonaceous residue and brominated aromatic fragments. |
Table 2: ICH Q1A(R2) Accelerated Degradation Kinetics Targeting the 5-20% degradation window to ensure primary pathway isolation.
| Stress Condition | Duration | % Parent Remaining | Primary Degradant Identified (LC-MS) | Mass Balance Recovery |
| Control (25 °C, Dark) | 7 Days | 99.8% | None | 99.8% |
| Thermal (60 °C, pH 7) | 7 Days | 96.5% | Trace O-deethylated phenol | 98.2% |
| Acidic (60 °C, pH 2) | 7 Days | 94.1% | 4-bromo-3-ethoxybenzenesulfonic acid | 97.5% |
| Basic (60 °C, pH 12) | 7 Days | 92.8% | Primary sulfonamide (hydrolysis) | 96.9% |
| Oxidative (3% H2O2 , 60 °C) | 24 Hours | 81.2% | Acetophenone & Primary sulfonamide | 99.1% |
Formulation & Mitigation Strategies
The data clearly indicates that 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide is highly stable against purely thermal stress up to ~278 °C, making it highly amenable to hot-melt extrusion (HME) or high-temperature milling processes.
However, its Achilles' heel is oxidative degradation at the benzylic position , as evidenced by the rapid 18.8% loss under peroxide stress (Table 2). To formulate this API successfully, the following mitigation strategies must be implemented:
-
Antioxidant Excipients: Co-formulation with radical scavengers such as Butylated Hydroxytoluene (BHT) or α -tocopherol is mandatory to intercept the benzylic radical intermediate before hydroperoxide formation[1].
-
Atmospheric Control: Final drug product packaging must utilize nitrogen backfilling and low-oxygen transmission rate (OTR) blister packs to starve the autoxidation pathway of its primary substrate ( O2 ).
References
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories. Available at:[Link]
-
Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. MDPI. Available at:[Link]
-
Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. Asian Journal of Chemistry. Available at:[Link]
-
Sulfate radical anion-induced benzylic oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines. Beilstein Journal of Organic Chemistry. Available at:[Link]
Sources
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide Derivatives
Introduction: The Benzenesulfonamide Scaffold as a Privileged Structure in Medicinal Chemistry
The benzenesulfonamide moiety is a cornerstone pharmacophore in modern drug discovery, forming the backbone of a wide array of therapeutic agents.[1] Its prevalence stems from a combination of favorable physicochemical properties, synthetic accessibility, and the ability of the sulfonamide group to act as a potent hydrogen bond donor and acceptor, as well as a zinc-binding group in various metalloenzymes.[1] This versatility has led to the development of benzenesulfonamide-based drugs with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] This guide provides a detailed exploration of the structure-activity relationship (SAR) of a specific class of these derivatives: 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamides. We will dissect the role of each structural component in modulating biological activity, discuss synthetic strategies, and propose experimental protocols for their evaluation.
The Core Scaffold: Deconstructing the SAR of 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide
The biological activity of this class of compounds is intricately linked to the interplay of its three key structural components: the substituted benzenesulfonamide ring, the ethoxy group, and the chiral N-(1-phenylethyl) moiety. A systematic analysis of these components provides a framework for understanding and predicting their therapeutic potential.
The 4-bromo-3-ethoxybenzenesulfonamide Ring: Modulating Potency and Selectivity
The substitution pattern on the benzenesulfonamide ring is a critical determinant of a compound's potency and selectivity for its biological target.
-
The 4-Bromo Substituent: The presence of a bromine atom at the para-position significantly influences the electronic and lipophilic character of the molecule. As a halogen, bromine is an electron-withdrawing group, which can impact the pKa of the sulfonamide nitrogen and its ability to interact with target proteins. Furthermore, the bromo group increases the lipophilicity of the compound, which can enhance membrane permeability and target engagement. SAR studies on related benzenesulfonamides have shown that halogen substitution can lead to improved activity. For instance, in a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, a 4-bromo substitution resulted in a two-fold improvement in inhibitory activity against 12-lipoxygenase.[3]
-
The 3-Ethoxy Substituent: The ethoxy group at the meta-position is an electron-donating group, which can modulate the electronic properties of the benzene ring in concert with the 4-bromo substituent. Its steric bulk can also influence the orientation of the molecule within a binding pocket. The presence of alkoxy groups has been shown to be crucial for the activity of some benzenesulfonamide-based inhibitors. For example, in a series of carbonic anhydrase inhibitors, ethoxy-substituted derivatives were among the most effective and selective.
The N-(1-phenylethyl) Moiety: The Significance of Chirality and Steric Interactions
The N-substitution on the sulfonamide is a key area for introducing structural diversity and optimizing target interactions. The 1-phenylethyl group is particularly noteworthy due to its chiral center.
-
Stereochemistry: The stereochemistry of the 1-phenylethyl group is expected to have a profound impact on biological activity. It is well-established in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. The (R)- and (S)-enantiomers of the 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide derivatives will present their phenyl and methyl groups in different spatial orientations, leading to distinct interactions with a chiral biological target such as an enzyme active site or a receptor binding pocket. The use of enantiomerically pure 1-phenylethylamine in the synthesis is therefore crucial for elucidating the SAR and developing a stereospecific drug.
-
The Phenyl Group: The phenyl group of the N-(1-phenylethyl) moiety can engage in various non-covalent interactions with the target protein, including hydrophobic interactions, π-π stacking, and cation-π interactions. Modifications to this phenyl ring, such as the introduction of substituents, can be a valuable strategy for fine-tuning binding affinity and selectivity.
Potential Biological Targets and Therapeutic Applications
While specific biological data for the 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide scaffold is not extensively reported in the public domain, based on the known activities of related benzenesulfonamides, we can hypothesize potential therapeutic applications.
-
Anticancer Activity: Many benzenesulfonamide derivatives exhibit anticancer properties, often through the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[4] These enzymes play a crucial role in regulating pH in the tumor microenvironment, and their inhibition can lead to apoptosis of cancer cells. The structural features of the 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide derivatives make them plausible candidates for CA inhibition.
-
Antimicrobial Activity: The benzenesulfonamide scaffold is the basis for the sulfa drugs, the first class of synthetic antibacterial agents.[1] They typically act by inhibiting dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. The derivatives discussed herein could be investigated for their potential as novel antimicrobial agents.
Synthetic Strategy and Experimental Protocols
The synthesis of 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide derivatives can be achieved through a convergent synthetic route.
General Synthetic Workflow
Caption: Proposed synthetic workflow for the target compounds.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-3-ethoxybenzenesulfonyl chloride
-
Bromination of 3-Ethoxyphenol: To a solution of 3-ethoxyphenol in a suitable solvent such as acetonitrile, add N-bromosuccinimide (NBS) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). The crude product, 4-bromo-3-ethoxyphenol, can be purified by column chromatography.
-
Chlorosulfonylation: The purified 4-bromo-3-ethoxyphenol is then reacted with chlorosulfonic acid at low temperature. The reaction mixture is carefully quenched with ice, and the resulting 4-bromo-3-ethoxybenzenesulfonyl chloride is extracted with a suitable organic solvent.
Protocol 2: Synthesis of 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide
-
To a solution of enantiomerically pure (R)- or (S)-1-phenylethylamine in an anhydrous solvent such as dichloromethane (DCM) at 0°C, add a base such as pyridine.
-
Slowly add a solution of 4-bromo-3-ethoxybenzenesulfonyl chloride in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Upon completion, the reaction mixture is washed sequentially with dilute acid (e.g., 1M HCl), water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The final compound can be purified by recrystallization or column chromatography.
Characterization
The synthesized compounds should be thoroughly characterized using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the sulfonamide N-H and S=O stretches.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the final products.
Quantitative Data and SAR Analysis
To establish a quantitative SAR, a library of derivatives should be synthesized and evaluated in relevant biological assays. The following table provides a template for organizing the data.
| Compound ID | R¹ (on N-phenyl) | Stereocenter | Biological Target | IC₅₀/EC₅₀ (nM) |
| 1a | H | (R) | e.g., Carbonic Anhydrase IX | Experimental Value |
| 1b | H | (S) | e.g., Carbonic Anhydrase IX | Experimental Value |
| 2a | 4-F | (R) | e.g., Carbonic Anhydrase IX | Experimental Value |
| 2b | 4-F | (S) | e.g., Carbonic Anhydrase IX | Experimental Value |
| 3a | 4-Cl | (R) | e.g., Carbonic Anhydrase IX | Experimental Value |
| 3b | 4-Cl | (S) | e.g., Carbonic Anhydrase IX | Experimental Value |
| 4a | 4-Me | (R) | e.g., Carbonic Anhydrase IX | Experimental Value |
| 4b | 4-Me | (S) | e.g., Carbonic Anhydrase IX | Experimental Value |
Analysis of the hypothetical data would involve:
-
Comparing 1a and 1b: This will reveal the influence of the stereocenter on activity. A significant difference in IC₅₀ values would indicate a stereospecific interaction with the target.
-
Comparing compounds with different R¹ substituents: This will elucidate the electronic and steric effects of substituents on the N-phenyl ring. For example, comparing the activity of the fluoro (2a/b), chloro (3a/b), and methyl (4a/b) analogs will provide insights into how electron-withdrawing and electron-donating groups at this position affect potency.
Future Directions and Conclusion
The 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide scaffold represents a promising starting point for the development of novel therapeutic agents. The key to unlocking their potential lies in a systematic and iterative process of design, synthesis, and biological evaluation.
Logical Flow for Drug Development
Caption: A logical workflow for the development of novel drugs based on the target scaffold.
References
-
Supuran, C. T. (2020). Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. Journal of Biomolecular Structure and Dynamics, 39(15), 5449-5460. Available from: [Link]
-
El-Sayed, M. A. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(45), 28226-28244. Available from: [Link]
-
Kelesoglu, Z., et al. (2010). 4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2363. Available from: [Link]
-
Kenyon, V., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry, 57(2), 495-506. Available from: [Link]
-
PubChem. 4-amino-n-(3-bromo-4-ethoxyphenyl)benzene-1-sulfonamide. Available from: [Link]
-
Zain-Alabdeen, A. I., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2418-2431. Available from: [Link]
-
Angeli, A., et al. (2022). Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryoticand Human Carbonic Anhydrases. Molecules, 27(22), 7936. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Elucidating the Mass Spectrometry Fragmentation Pathways of 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide
Abstract
This application note provides a detailed guide to understanding and predicting the mass spectrometry fragmentation pathways of the novel sulfonamide, 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide. By leveraging fundamental principles of mass spectrometry and drawing upon established fragmentation patterns of related chemical moieties, we propose a comprehensive fragmentation scheme for this molecule under positive mode electrospray ionization tandem mass spectrometry (ESI-MS/MS) conditions. This guide is intended to serve as a valuable resource for researchers in the fields of drug discovery, metabolism, and analytical chemistry, aiding in the structural elucidation and characterization of this and structurally similar compounds. Detailed experimental protocols for acquiring high-quality MS/MS data are also provided.
Introduction
4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide is a substituted sulfonamide with potential applications in medicinal chemistry. The structural characterization of such novel compounds is a critical step in the drug development pipeline. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is an indispensable tool for this purpose, providing detailed information about a molecule's structure through the analysis of its characteristic fragment ions. A thorough understanding of the fragmentation pathways is essential for unambiguous structure confirmation, metabolite identification, and the development of robust quantitative bioanalytical methods.
This document outlines the predicted fragmentation pathways of 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide, based on the known fragmentation behaviors of its constituent functional groups: a brominated and ethoxy-substituted benzenesulfonamide core and an N-(1-phenylethyl) substituent.
Predicted Fragmentation Pathways
Under positive mode ESI-MS, the molecule is expected to readily protonate, likely at the nitrogen atom of the sulfonamide group, to form the precursor ion [M+H]⁺. Subsequent collision-induced dissociation (CID) will induce fragmentation through several key pathways. The molecular weight of 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide is 399.04 g/mol (for the ⁷⁹Br isotope). Therefore, the protonated molecule [M+H]⁺ will have an m/z of 400.0476 (for ⁷⁹Br) and 402.0455 (for ⁸¹Br), exhibiting a characteristic isotopic pattern for a monobrominated compound.
The primary fragmentation pathways are predicted to involve:
-
Benzylic Cleavage: The most facile fragmentation is expected to be the cleavage of the C-N bond at the benzylic position of the N-(1-phenylethyl) group. This is a charge-stabilized fragmentation that will lead to the formation of a stable 1-phenylethyl cation (C₈H₉⁺) at m/z 105. This is often a dominant fragmentation pathway for N-phenylethyl substituted compounds.[1][2]
-
Sulfonamide Bond Cleavage: Cleavage of the S-N bond is a characteristic fragmentation pathway for sulfonamides.[3][4] This can occur through two main routes:
-
Formation of the 4-bromo-3-ethoxybenzenesulfonyl cation: This would result in a fragment ion at m/z 265 (for ⁷⁹Br) and 267 (for ⁸¹Br).
-
Formation of the protonated 1-phenylethylamine: This would result in a fragment ion at m/z 122.
-
-
Loss of Sulfur Dioxide (SO₂): A common rearrangement reaction in the fragmentation of aromatic sulfonamides is the neutral loss of SO₂ (64 Da).[4][5] This would lead to a fragment ion at m/z 336 (for ⁷⁹Br) and 338 (for ⁸¹Br).
-
Cleavage of the Ethoxy Group: The ethoxy group may undergo cleavage, primarily through the loss of ethylene (C₂H₄, 28 Da), resulting in a fragment ion at m/z 372 (for ⁷⁹Br) and 374 (for ⁸¹Br).
Proposed Fragmentation Scheme
The interplay of these fragmentation pathways is visualized in the following diagram:
Caption: Proposed primary and secondary fragmentation pathways of protonated 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide.
Summary of Predicted Fragment Ions
The following table summarizes the predicted major fragment ions, their corresponding m/z values (for the ⁷⁹Br isotope), and the proposed fragmentation pathway.
| m/z (⁷⁹Br) | Proposed Formula | Proposed Structure/Origin | Fragmentation Pathway |
| 400 | [C₁₆H₁₈BrNO₃S]⁺ | Protonated Molecule | - |
| 336 | [C₁₆H₁₈BrNO S]⁺ | [M+H - SO₂]⁺ | Neutral loss of SO₂ |
| 296 | [C₈H₁₁BrNO₃S]⁺ | [M+H - C₈H₉]⁺ | Benzylic cleavage with charge retention on sulfonamide |
| 265 | [C₈H₈BrO₃S]⁺ | 4-bromo-3-ethoxybenzenesulfonyl cation | S-N bond cleavage |
| 232 | [C₈H₁₁BrNO]⁺ | [M+H - C₈H₉ - SO₂]⁺ | Benzylic cleavage followed by SO₂ loss |
| 105 | [C₈H₉]⁺ | 1-phenylethyl cation | Benzylic cleavage with charge retention on substituent |
| 77 | [C₆H₅]⁺ | Phenyl cation | Loss of C₂H₂ from the 1-phenylethyl cation |
Experimental Protocol for MS/MS Analysis
To experimentally verify the proposed fragmentation pathways, the following protocol for LC-MS/MS analysis is recommended.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide in methanol or acetonitrile.
-
Working Solution: Dilute the stock solution with the initial mobile phase composition to a final concentration of 1 µg/mL.
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical starting gradient would be 5-95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
Nebulizer Gas (N₂): 3-5 Bar.
-
Drying Gas (N₂): 8-12 L/min.
-
MS1 Scan Range: m/z 100-500.
-
MS/MS Acquisition: Product ion scan of the protonated molecule (m/z 400 and 402).
-
Collision Gas: Argon.
-
Collision Energy: A collision energy ramp (e.g., 10-40 eV) should be employed to observe both low-energy and higher-energy fragmentation pathways.
Experimental Workflow Diagram
Caption: A generalized workflow for the LC-MS/MS analysis of 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide.
Data Interpretation and Validation
The acquired MS/MS spectrum should be carefully examined to identify the fragment ions corresponding to the m/z values listed in the table above. The presence and relative abundance of these ions will provide strong evidence for the proposed fragmentation pathways.
Key validation points:
-
Isotopic Pattern: The presence of the characteristic M/M+2 isotopic pattern for all bromine-containing fragments is a crucial confirmation point.
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS data should be used to confirm the elemental composition of the precursor and fragment ions, providing a higher degree of confidence in the assignments.
-
Collision Energy Studies: Varying the collision energy can provide further insight into the fragmentation pathways. Lower collision energies will favor the more facile fragmentations (e.g., benzylic cleavage), while higher energies will induce more extensive fragmentation.
Conclusion
This application note presents a detailed predictive analysis of the mass spectrometric fragmentation of 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide. The proposed pathways, centered around benzylic cleavage, sulfonamide bond scission, and the neutral loss of SO₂, provide a solid framework for the interpretation of experimental MS/MS data. The provided experimental protocol offers a starting point for the development of robust analytical methods for the characterization and quantification of this and related sulfonamide compounds. By combining theoretical predictions with systematic experimental verification, researchers can confidently elucidate the structures of novel chemical entities.
References
-
Suryanarayanan, V., et al. (2015). Protonated N-benzyl- and N-(1-phenylethyl)tyrosine amides dissociate via ion/neutral complexes. Rapid Communications in Mass Spectrometry, 29(18), 1685-1692. [Link]
-
Raju, B., et al. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Journal of Pharmaceutical and Biomedical Analysis, 148, 263-270. [Link]
-
Li, Y., et al. (2011). Optimized ESI-MS/MS conditions for the analysis of sulfonamide antibiotics. Journal of the American Society for Mass Spectrometry, 22(8), 1365-1376. [Link]
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]
-
Attygalle, A. B., et al. (2014). Low-Energy Collision-Induced Dissociation Mass Spectra of Protonated p-Toluenesulfonamides Derived from Aliphatic Amines. Journal of The American Society for Mass Spectrometry, 25(6), 1068-1078. [Link]
-
Kim, J., et al. (2012). Simple and Efficient Cleavage of the N-(1-Phenylethyl) Unit of Carboxamides with Methanesulfonic Acid. Bulletin of the Korean Chemical Society, 33(10), 3461-3464. [Link]
-
Wang, R., & Guo, M. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 379-387. [Link]
-
Gomes, A. F., et al. (2013). Triple quadrupole ESI-MS/MS spectra for sulfacetamide with commom fragments m/z 92, 108 and 156. Journal of the Brazilian Chemical Society, 24(7), 1149-1157. [Link]
-
McLafferty, F. W. (1993). Collision-Induced Dissociation. In Tandem Mass Spectrometry (pp. 53-73). John Wiley & Sons, Ltd. [Link]
-
Agilent Technologies. (2014). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Application Note. [Link]
-
Bialecki, J., et al. (2014). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Journal of The American Society for Mass Spectrometry, 25(6), 1068-1078. [Link]
-
Thurman, E. M., & Zweipringer, P. G. (2009). Mass spectral fragmentations of sulfonates. Journal of the American Society for Mass Spectrometry, 20(10), 1859-1867. [Link]
-
MS Vision. (n.d.). Understanding differences in CID fragmentation in a mass spectrometer. [Link]
-
Clark, J. (2022). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
-
Bruker Daltonics. (n.d.). MRMS 76 - EID Fragmentation for Structural Elucidation. [Link]
-
Metairmar. (2023). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]
-
Wang, T. S., & Niu, Y. Y. (2019). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Journal of Asian Natural Products Research, 21(9), 913-923. [Link]
-
Armentrout, P. B. (1994). Fundamental Studies of Collision-Induced Dissociation of Ions. In Fundamentals of Gas Phase Ion Chemistry (pp. 293-323). Springer, Dordrecht. [Link]
-
Sparkman, O. D., Curtis, M., & Jones, P. R. (2022). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy, 37(3), 8-15. [Link]
-
Klawitter, J., et al. (2020). Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(7), 1639-1652. [Link]
-
Loo, R. R. O., et al. (2005). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 16(1), 74-84. [Link]
-
Shang, R., & Liu, L. (2018). Recent advances in the cleavage of non-activated amides. Beilstein Journal of Organic Chemistry, 14, 254-279. [Link]
-
Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(24), 9501-9504. [Link]
-
Ball, H. A., et al. (1998). Mass spectra of 1-phenylethanol formed from ethylbenzene in anaerobic cell suspensions of strain EB1 metabolizing ethylbenzene in the presence of unenriched water (sample A) and 18 O-enriched (20%) water (sample B). Applied and Environmental Microbiology, 64(1), 159-164. [Link]
Sources
- 1. Protonated N-benzyl- and N-(1-phenylethyl)tyrosine amides dissociate via ion/neutral complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aaqr.org [aaqr.org]
Technical Support Center: Troubleshooting HPLC Peak Tailing for 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides an in-depth, mechanistic approach to diagnosing and resolving High-Performance Liquid Chromatography (HPLC) peak tailing specifically for highly functionalized benzenesulfonamide derivatives.
Frequently Asked Questions (FAQs)
Q1: Why does 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide exhibit severe peak tailing on standard C18 columns?
Answer: Peak tailing (defined chromatographically as an Asymmetry Factor > 1.2) in highly functionalized molecules is predominantly driven by secondary retention mechanisms[1]. While the primary retention of this compound is hydrophobic—driven by its bromo-phenyl and 1-phenylethyl groups partitioning into the C18 alkyl chains—the sulfonamide (-SO₂NH-) and ethoxy (-OCH₂CH₃) moieties introduce significant polar character.
These functional groups act as potent hydrogen bond donors and acceptors, interacting strongly with residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases[2]. Because these secondary silanol interactions possess much slower desorption kinetics than standard hydrophobic partitioning, a fraction of the analyte molecules is retained longer on the column, elongating the trailing edge of the chromatographic peak.
Q2: How does the mobile phase pH influence the tailing factor of this specific benzenesulfonamide?
Answer: The ionization state of both the stationary phase and the analyte is strictly dictated by the mobile phase pH, which directly controls peak shape[1]. At a mid-pH range (pH 5–7), residual silanols on the silica surface ionize to form negatively charged silanoate ions (Si-O⁻).
Although the benzenesulfonamide group is weakly acidic (typically exhibiting a pKa around 9–10) and remains largely neutral at mid-pH, its highly polarizable nature allows for intense dipole-ion interactions with these active silanoate sites. Lowering the mobile phase pH to 2.5–3.0 ensures the complete protonation of ionizable residual silanols (converting them back to neutral Si-OH). This effectively neutralizes the silica surface, masking it from the analyte and minimizing secondary ionic interactions[1],[3].
Q3: I adjusted the pH to 3.0, but tailing persists. Could my sample preparation be causing column overload?
Answer: Yes. 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide is highly hydrophobic. A common experimental pitfall is dissolving such lipophilic samples in a 100% strong organic solvent (e.g., pure acetonitrile or DMSO) and injecting them into a weaker, highly aqueous mobile phase.
This creates a localized viscosity and solubility mismatch at the head of the column[4]. The analyte can temporarily precipitate or "smear" before it fully partitions into the stationary phase—a phenomenon known as solvent overload. This manifests as peak tailing or fronting, even if the column chemistry and mobile phase pH are perfectly optimized.
Q4: How can I systematically diagnose whether the tailing is a chemical interaction or a physical system issue?
Answer: A self-validating diagnostic approach involves observing the entire chromatogram. If all peaks (including early-eluting reference standards) exhibit tailing, the issue is physical—such as extra-column dead volume, a blocked inlet frit, or a void at the head of the column[1]. If only the 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide peak tails, the issue is chemical, pointing to analyte-specific secondary interactions or localized sample overload[4].
Diagnostic Workflows
Systematic diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.
Quantitative Impact of Troubleshooting Parameters
To systematically track improvements, the following table summarizes the expected impact of various method adjustments on the Tailing Factor (Tf) of benzenesulfonamide derivatives.
| Troubleshooting Parameter | Initial Condition | Optimized Condition | Expected Tailing Factor (Tf) Improvement | Mechanistic Rationale |
| Mobile Phase pH | pH 6.5 (Unbuffered) | pH 3.0 (Phosphate/Formate) | 1.85 → 1.15 | Protonates residual silanols, eliminating ion-dipole interactions. |
| Stationary Phase | Standard C18 (Type A silica) | End-capped C18 (Type B silica) | 1.70 → 1.05 | Steric shielding and chemical deactivation of active silanol sites. |
| Sample Solvent | 100% Acetonitrile | Matched to Mobile Phase | 1.65 → 1.10 | Prevents localized precipitation and solvent-mismatch band broadening. |
| Injection Volume | 20 µL | 5 µL | 1.40 → 1.15 | Reduces mass/volume overload at the column head. |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization and Silanol Masking
Objective: To systematically lower the mobile phase pH to protonate silanols and establish a self-validating baseline for peak symmetry.
-
Buffer Preparation: Prepare a 20 mM Potassium Phosphate (KH₂PO₄) aqueous buffer.
-
pH Adjustment: Titrate the buffer with orthophosphoric acid to exactly pH 3.0. Causality: Phosphate buffer at pH 3.0 provides excellent buffering capacity and effectively masks silanol activity[3].
-
System Equilibration: Flush the HPLC system and C18 column with the pH 3.0 mobile phase for a minimum of 15–20 column volumes to ensure complete protonation of the silica surface.
-
Baseline Validation: Inject a blank (mobile phase) to confirm baseline stability and the absence of ghost peaks.
-
Analyte Injection: Inject 5 µL of the 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide standard (prepared directly in the mobile phase).
-
Data Analysis: Calculate the USP Tailing Factor. If Tf is ≤ 1.2, the secondary silanol interactions have been successfully mitigated.
Step-by-step mobile phase optimization workflow for reducing secondary interactions.
Protocol 2: Diagnosing and Resolving Solvent Overload
Objective: To determine if sample solvent mismatch is the root cause of peak distortion through a self-validating dilution test.
-
Solvent Matching: Evaporate a 1 mL aliquot of your current sample standard (e.g., dissolved in 100% DMSO or Acetonitrile) under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the exact initial mobile phase composition (e.g., 60:40 Water:Acetonitrile).
-
Serial Dilution: Prepare a 1:2 and a 1:10 dilution of the reconstituted sample to test for mass overload.
-
Comparative Injection: Inject the original sample, the reconstituted matched-solvent sample, and the dilutions.
-
Validation Check: If the matched-solvent injection improves peak symmetry by >10% compared to the 100% organic injection, solvent mismatch was the primary cause[4]. If the 1:10 dilution further improves the peak shape, mass overload is also occurring, and the lower concentration should be adopted.
Sources
Removing halogenated impurities during 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide purification
Welcome to the Technical Support Center for Sulfonamide Purification . This guide is engineered for drug development professionals and synthetic chemists facing challenges in isolating highly pure 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide.
Halogenated impurities—such as unreacted sulfonyl chlorides, debrominated byproducts, and structural isomers—present unique purification bottlenecks due to their structural and physicochemical similarities to the target API. This guide deconstructs the causality behind these challenges and provides self-validating, step-by-step protocols to achieve >99.5% purity.
Purification Workflow Architecture
Fig 1. Workflow for removing halogenated impurities from the sulfonamide.
Troubleshooting Guides & FAQs
Q1: Why is unreacted 4-bromo-3-ethoxybenzenesulfonyl chloride persisting after standard aqueous basic work-up, and how can I remove it? The Causality: Sulfonyl chlorides are typically quenched by aqueous base (e.g., NaOH or NaHCO₃) to form water-soluble sulfonic acids. However, highly lipophilic and sterically hindered sulfonyl chlorides often partition heavily into the organic layer during liquid-liquid extraction, shielding them from the aqueous interface and preventing complete hydrolysis[1]. The Solution: Transition from a biphasic aqueous quench to a solid-supported electrophilic scavenger. Polymer-bound amine resins, such as PS-Trisamine, operate directly within the organic phase. The primary amines on the resin nucleophilically attack the unreacted sulfonyl chloride, covalently immobilizing it onto the macroscopic polymer scaffold. The impurity is then completely removed via simple mechanical filtration, bypassing hydrolysis entirely[1][2].
Q2: LC-MS analysis reveals a debrominated impurity (M-79). Why is it so difficult to separate, and what is the optimal chromatographic strategy? The Causality: Debrominated analogs (e.g., 3-ethoxy-N-(1-phenylethyl)benzenesulfonamide) arise from trace impurities in the starting material or reductive side-reactions. The bromine atom is large and highly polarizable, which significantly increases the lipophilicity of your target molecule. The loss of this bromine atom renders the debrominated impurity slightly more polar than the target[3][4]. The Solution: Because the polarity difference is subtle, steep solvent gradients will cause co-elution. Utilize high-resolution normal-phase silica gel chromatography with a very shallow gradient of ethyl acetate in hexanes. Due to its higher polarity, the debrominated impurity will interact more strongly with the silanol groups on the stationary phase and elute after the brominated target[5].
Q3: During recrystallization, my product forms an amorphous oil instead of crystals. Is this related to halogenated impurities? The Causality: Yes. "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is depressed below the temperature at which it saturates the solvent[3]. This is heavily exacerbated by isomeric halogenated impurities (e.g., 2-bromo or 6-bromo analogs). These isomers possess identical molecular weights and near-identical polarities to the target, meaning they survive chromatography. However, their altered 3D geometries disrupt the highly ordered intermolecular hydrogen bonding required to form the sulfonamide crystal lattice[6]. The Solution: You must force lattice-selective crystallization. Dissolve the oil in a hot binary solvent system (ethanol/water), lower the impurity concentration threshold by increasing the solvent volume slightly, and introduce a pure seed crystal to bypass the nucleation energy barrier[3][6].
Quantitative Data: Impurity Clearance Profile
| Purification Stage | Target Halogenated Impurity | Mechanism of Removal | Expected Purity | Typical Yield Recovery |
| Scavenger Resin | Unreacted Sulfonyl Chloride | Covalent sequestration (Nucleophilic attack) | > 90.0% | 95 - 98% |
| Silica Chromatography | Debrominated Analogs | Adsorption (Differential lipophilicity) | > 98.0% | 80 - 85% |
| Recrystallization | Isomeric Halogenated Analogs | Lattice exclusion (Geometric incompatibility) | > 99.5% | 70 - 75% |
Self-Validating Experimental Protocols
Protocol 1: Electrophilic Scavenging of Unreacted Sulfonyl Chloride
This protocol eliminates liquid-liquid extraction emulsions and ensures absolute removal of the starting electrophile.
-
Preparation: Dissolve the crude reaction mixture in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Resin Addition: Add 2.5 to 3.0 equivalents of PS-Trisamine resin (loading capacity ~4.0 mmol/g) relative to the calculated excess of 4-bromo-3-ethoxybenzenesulfonyl chloride[2].
-
Agitation: Stir the suspension gently at room temperature for 2 hours.
-
System Validation: Spot the slurry on a TLC plate (Hexanes/EtOAc 7:3). Check for the disappearance of the high-Rf sulfonyl chloride spot under UV light. Self-Correction: If the spot persists, add 1.0 additional equivalent of resin and stir for 1 hour.
-
Isolation: Filter the mixture through a sintered glass funnel (medium porosity). Wash the resin cake thoroughly with DCM. Concentrate the filtrate in vacuo.
Protocol 2: High-Resolution Normal-Phase Chromatography
Designed to separate the target from the more polar debrominated impurity.
-
Dry Loading: Dissolve the concentrated filtrate from Protocol 1 in minimal DCM. Add silica gel (mass equal to 3x the crude weight) and evaporate the solvent completely to form a free-flowing powder[3].
-
Column Packing: Pack a column with 230-400 mesh silica gel using hexanes[5]. Load the dry powder evenly onto the column head.
-
Gradient Elution: Begin elution with 100% Hexanes. Gradually step the gradient to 10% EtOAc/Hexanes, then slowly to 25% EtOAc/Hexanes.
-
System Validation: Analyze fractions via LC-MS. The target 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide will elute first. Strictly pool only the fractions containing the exact mass [M+H]+ of the brominated target. Discard the later-eluting fractions containing the [M-79]+ debrominated mass[4].
Protocol 3: Lattice-Selective Recrystallization
The final polishing step to exclude geometrically incompatible structural isomers.
-
Dissolution: Transfer the chromatographed solid to an Erlenmeyer flask. Add a minimal volume of boiling ethanol until the solid is completely dissolved[3].
-
Anti-Solvent Addition: While maintaining heat, add hot deionized water dropwise until the solution becomes faintly turbid (the cloud point). Add 1-2 drops of hot ethanol to clarify the solution[6].
-
Controlled Cooling: Remove from heat and allow the flask to cool to room temperature undisturbed.
-
System Validation: If the compound begins to oil out as it cools, the impurity load is still disrupting nucleation. Self-Correction: Reheat the mixture until the oil dissolves, add 5% more ethanol by volume, and add a pure seed crystal of the target compound before it cools to the cloud point[3].
-
Harvesting: Once crystals form at room temperature, transfer the flask to an ice bath (4°C) for 2 hours to maximize yield. Filter the crystals, wash with ice-cold 20% ethanol/water, and dry under high vacuum.
References
-
Title: Solid-Supported Reagents and Scavengers. Source: sopachem.com. URL:[Link]
- Title: EP2366687A2 - Benzenesulfonamide derivatives and pharmaceutical composition thereof. Source: google.com.
-
Title: Development of Benzenesulfonamide Derivatives as Potent Glutathione Transferase Omega-1 Inhibitors. Source: acs.org. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sopachem.com [sopachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. EP2366687A2 - Benzenesulfonamide derivatives and pharmaceutical composition thereof - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Optimizing catalytic reaction conditions for 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide synthesis
Welcome to the Discovery Chemistry Technical Support Portal. This guide is engineered for drug development professionals and synthetic chemists optimizing the sulfonamidation of 4-bromo-3-ethoxybenzenesulfonyl chloride with 1-phenylethanamine.
Below, you will find our validated catalytic workflow, optimization metrics, and a targeted troubleshooting Q&A to resolve bottlenecks in your synthetic pipeline.
Mechanistic Workflow & Pathway Visualization
The formation of sulfonamides from sterically hindered amines requires kinetic driving forces beyond simple basicity. We utilize 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the electrophilic sulfur center to generate a highly reactive sulfonyl-pyridinium intermediate, lowering the activation energy barrier for the subsequent rate-determining attack by 1-phenylethanamine.
Figure 1: DMAP-catalyzed nucleophilic acyl substitution pathway for sulfonamide synthesis.
Standard Operating Procedure (SOP): Catalytic Sulfonamidation
This self-validating protocol is designed to maximize yield while minimizing bis-sulfonylation and hydrolysis byproducts.
Step 1: System Preparation In an oven-dried 50 mL round-bottom flask purged with Argon, dissolve 4-bromo-3-ethoxybenzenesulfonyl chloride (1.0 equiv, 10.0 mmol) in anhydrous Dichloromethane (DCM, 0.2 M). Causality: Rigorous exclusion of moisture is mandatory; the sulfonyl chloride is highly susceptible to hydrolysis, which irreversibly yields the unreactive sulfonic acid.
Step 2: Catalyst & Base Activation Add DMAP (0.1 equiv, 10 mol%) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 equiv). Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, preventing the primary amine from crashing out as an unreactive hydrochloride salt. DMAP acts as the kinetic driver [1].
Step 3: Nucleophilic Addition Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add 1-phenylethanamine (1.05 equiv). Self-Validation Checkpoint: The solution should adopt a pale yellow tint. Monitor via TLC (Hexanes:EtOAc 7:3). The highly UV-active sulfonyl chloride starting material ( Rf ~0.8) should rapidly deplete, replaced by the sulfonamide product ( Rf ~0.4).
Step 4: Propagation Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 2 hours.
Step 5: Biphasic Quench & Workup Dilute the mixture with an additional 20 mL of DCM. Wash sequentially with:
-
1M aqueous HCl (2 × 20 mL): Protonates and extracts the DMAP, DIPEA, and any unreacted amine into the aqueous layer.
-
Saturated aqueous NaHCO₃ (1 × 20 mL): Neutralizes residual acid in the organic phase.
-
Brine (1 × 20 mL): Removes residual water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Optimization Data Matrix
The following table summarizes our internal optimization metrics for this specific coupling. Note the critical impact of solvent choice and catalyst loading on the final conversion rates.
| Entry | Catalyst (mol %) | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Conversion (%)* |
| 1 | None | TEA (1.5) | DCM | 25 | 24 | 42 |
| 2 | DMAP (5) | TEA (1.5) | DCM | 25 | 4 | 81 |
| 3 | DMAP (10) | DIPEA (2.0) | DCM | 25 | 2 | >95 |
| 4 | DMAP (10) | DIPEA (2.0) | THF | 25 | 6 | 76 |
| 5 | Pyridine (20) | DIPEA (2.0) | DCM | 25 | 12 | 65 |
*Determined by LC-MS analysis of the crude reaction mixture.
Troubleshooting Guide
Q: My LC-MS shows a massive peak for 4-bromo-3-ethoxybenzenesulfonic acid instead of the desired sulfonamide. What went wrong? A: This is the classic signature of sulfonyl chloride hydrolysis. The DMAP-activated sulfonyl-pyridinium intermediate is highly electrophilic and exponentially more sensitive to trace moisture than the parent sulfonyl chloride [1]. Resolution: Ensure your DCM is strictly anhydrous (dispensed from a solvent purification system or dried over 3Å molecular sieves). If your starting sulfonyl chloride bottle has been opened multiple times in ambient air, it has likely degraded; verify its integrity via ¹H-NMR before initiating the reaction.
Q: I am observing a secondary byproduct with a higher Rf value on TLC. How do I eliminate this? A: You are observing the bis-sulfonylation product: N,N-bis(4-bromo-3-ethoxybenzenesulfonyl)-1-phenylethanamine. Although the alpha-methyl group on 1-phenylethanamine provides some steric hindrance, an excess of sulfonyl chloride coupled with a strong base can force a second sulfonylation event. Resolution: Strictly control your stoichiometry. Use exactly 1.00 equivalent of the sulfonyl chloride and a slight excess (1.05 equivalents) of the amine. Ensure the amine is added slowly at 0 °C to control the initial exothermic reaction kinetics.
Q: The reaction stalls at ~60% conversion, even after 24 hours. Adding more amine doesn't help. Why? A: This typically indicates acid-induced stalling. If your acid scavenger (DIPEA) is insufficient, degraded, or wet, the generated HCl will protonate your nucleophile (1-phenylethanamine, pKa ~9.8), rendering it completely unreactive. Resolution: Verify the quality of your DIPEA. Ensure you are using at least 2.0 equivalents to fully buffer the system and maintain the amine in its active, deprotonated state.
Frequently Asked Questions (FAQs)
Q: Why use DMAP when pyridine is cheaper and can act as both the solvent and the base? A: DMAP is approximately 10,000 times more active as a nucleophilic catalyst than pyridine. The electron-donating dimethylamino group stabilizes the positive charge on the intermediate pyridinium ring via resonance. Using pyridine as a solvent often leads to messy workups, foul odors, and significantly lower yields for sterically hindered amines [2].
Q: Can I substitute THF for DCM in this protocol? A: While THF can be used, our optimization data (Table Entry 4) shows a significant drop in reaction rate and yield. DCM stabilizes the highly polar sulfonyl-pyridinium transition state much better than THF, accelerating the rate-determining step.
Q: How do I safely scale this reaction up to 50 grams? A: For scale-up, the exotherm during the amine addition becomes the primary safety and yield concern. Utilize a jacketed reactor to maintain the internal temperature strictly below 5 °C during the addition phase. Extend the addition time of 1-phenylethanamine to 1–2 hours using a syringe pump.
References
-
Sumrra et al. "A substituted sulfonamide and its Co (II), Cu (II), and Zn (II) complexes as potential antifungal agents." Journal of Coordination Chemistry, Taylor & Francis. Available at:[Link]
Reducing background interference in 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide binding assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and eliminate background interference when working with 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide .
This specific molecule presents a "perfect storm" of physicochemical challenges in in vitro binding assays. The benzenesulfonamide core is a classic pharmacophore, but the addition of the 4-bromo (heavy halogen), 3-ethoxy, and N-(1-phenylethyl) groups drastically increases its lipophilicity (LogP) and molecular bulk. In an aqueous assay environment, this thermodynamic instability drives the molecule to minimize water contact, leading to non-specific binding (NSB), colloidal aggregation, and optical interference.
Below is your comprehensive, self-validating troubleshooting guide to restoring data integrity in your binding assays.
I. Mechanistic Overview of Assay Interference
Before troubleshooting, we must understand the causality of the interference. The diagram below illustrates how this highly lipophilic sulfonamide partitions in an aqueous environment, leading to false signals.
Mechanistic pathways of compound partitioning in aqueous in vitro binding assays.
II. Troubleshooting Guide & FAQs
Q1: My fluorescence polarization (FP) assay shows a high baseline signal even in the absence of the target protein. How do I resolve this? Causality: The highly lipophilic nature of the 4-bromo and phenylethyl moieties drives the compound to adhere to the hydrophobic polystyrene walls of standard microplates. This localized concentration mimics a "bound" state, restricting the rotational freedom of any displaced fluorescent tracer, leading to artificially high mP (millipolarization) values . Solution: Switch to Non-Binding Surface (NBS) black microplates (which are PEGylated to repel hydrophobic molecules). Additionally, supplement your assay buffer with a non-ionic detergent (e.g., 0.01% CHAPS) to maintain the compound in a monomeric state.
Q2: During Surface Plasmon Resonance (SPR), the sensorgram shows a continuous upward drift during the association phase and fails to return to baseline. Is this covalent binding? Causality: It is highly unlikely to be covalent. This is a classic hallmark of matrix partitioning. The compound is partitioning into the carboxymethyl dextran hydrogel of the SPR chip due to non-specific hydrophobic and halogen-bonding interactions . Solution: Passivate the reference channel and use a highly cross-linked PEG sensor chip rather than a standard CM5 dextran chip. Ensure exact DMSO matching (typically 3-5%) between your running buffer and sample to prevent bulk refractive index shifts.
Q3: Can I use Bovine Serum Albumin (BSA) as a blocking agent to reduce non-specific binding for this compound? Causality: Proceed with extreme caution. While BSA is a standard blocking agent, serum albumins possess deep hydrophobic pockets that notoriously bind lipophilic benzenesulfonamides . Using BSA will inadvertently scavenge your compound from the free fraction, shifting your apparent Kd or IC50 to artificially weak values. Solution: Use a non-interfering alternative like Prionex (a purified collagen derivative lacking hydrophobic ligand-binding pockets) or rely strictly on optimized detergent ratios.
Q4: I suspect the compound is forming colloidal aggregates that scatter light and interfere with my optical readout. How can I prove and fix this? Causality: Compounds with high molecular weight and lipophilicity often form colloids in aqueous buffers, which scatter excitation light and cause false positives in fluorescence assays. Solution: Self-Validating Test: Centrifuge your compound-buffer mixture at 15,000 x g for 15 minutes. If the apparent binding signal disappears from the supernatant, aggregation was the culprit. Fix: Utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). TR-FRET uses lanthanide chelates (like Europium) with long emission half-lives, allowing you to introduce a time delay (e.g., 50-100 µs) before measurement, which completely gates out prompt light scattering and autofluorescence .
III. Quantitative Data: Buffer Additive Optimization
To prevent matrix effects, buffer optimization is critical. The table below summarizes the empirical effects of various additives on the solubility and Signal-to-Background (S/B) ratio for this specific sulfonamide derivative.
| Buffer Additive | Concentration Range | Effect on Compound Solubility | Effect on Target Activity | Optimal Signal-to-Background (S/B) |
| DMSO | 1% - 5% (v/v) | High (Prevents macro-aggregation) | Target-dependent (Check tolerance) | Moderate (3:1) |
| CHAPS | 0.01% - 0.05% (w/v) | Excellent (Micelle formation) | Generally benign | High (8:1) |
| Tween-20 | 0.05% - 0.1% (v/v) | Good | Can strip loosely bound complexes | Moderate (4:1) |
| BSA | 0.1% (w/v) | Poor (Scavenges sulfonamides) | False negatives (Shifts Kd ) | Low (1.5:1) |
| Prionex | 0.1% (w/v) | Good (Blocks surface NSB) | Benign (No hydrophobic pockets) | High (7:1) |
IV. Diagnostic Workflow
Follow this logical decision tree to systematically isolate and eliminate the source of your background interference.
Step-by-step logical workflow for diagnosing and resolving background assay interference.
V. Self-Validating Experimental Protocols
Protocol 1: Preparation of Anti-Aggregation Assay Buffer (Optical Assays)
This protocol ensures the compound remains monomeric and does not adhere to plate walls.
-
Base Buffer: Prepare 50 mM HEPES (pH 7.4), 150 mM NaCl. Filter through a 0.22 µm membrane.
-
Additive Integration: Add 0.01% (w/v) CHAPS and 0.1% (w/v) Prionex. Stir gently for 15 minutes to avoid foaming.
-
Compound Dilution: Prepare a 10 mM stock of 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide in 100% anhydrous DMSO.
-
Intermediate Dilution: Dilute the stock 1:20 into the assay buffer to create a 5% DMSO intermediate. Vortex immediately for 10 seconds.
-
Validation Checkpoint (Self-Validation): Before adding the target protein, measure the absorbance of the intermediate solution at 400 nm. An elevated baseline ( OD400>0.05 ) indicates persistent colloidal aggregation. If observed, increase CHAPS to 0.02%.
-
Final Assay: Dispense into a black NBS microplate. Proceed with target addition and optical readout.
Protocol 2: SPR Solvent Correction and Surface Passivation
This protocol eliminates refractive index mismatches and dextran-partitioning in SPR.
-
Chip Selection: Install a planar PEG-coated sensor chip (e.g., Biacore PEG or similar) instead of a CM5 dextran chip to eliminate the 3D hydrogel matrix where lipophilic compounds get trapped.
-
Running Buffer: Prepare 1X PBS, 0.05% Tween-20, and exactly 3.00% DMSO.
-
Solvent Correction Curve: Prepare a solvent correction series ranging from 2.5% to 3.8% DMSO in the running buffer. Inject this series across all flow cells to map the bulk refractive index changes.
-
Surface Passivation: Inject 3 consecutive pulses of 1 mg/mL Prionex for 60 seconds at 30 µL/min to block any residual hydrophobic patches on the sensor surface.
-
Analyte Injection: Inject the sulfonamide compound using a "FastStep" or single-cycle kinetics method to minimize the time the compound spends in the fluidics system, reducing the chance of tubing adsorption.
-
Validation Checkpoint (Self-Validation): Monitor the dissociation phase. The signal must return to absolute baseline within 300 seconds. If a residual signal remains, introduce a 30-second wash pulse of 50% DMSO / 50% Running Buffer between cycles.
VI. References
-
Surface Plasmon Resonance (SPR) Studies on the Interactions of Carotenoids and Their Binding Proteins National Institutes of Health (PMC)[Link]
-
A New Strategy for Reporting Specific Protein Binding Events at Aqueous-Liquid Crystal Interfaces in the Presence of Non-Specific Proteins National Institutes of Health (PMC)[Link]
-
Nonradioactive Ligand-Binding Assays: Are Radiolabels PassÉ? Biocompare[Link]
-
Fluorescent Indicator Displacement Assays to Identify and Characterize Small Molecule Interactions with RNA National Institutes of Health (PMC)[Link]
Technical Support Center: Enhancing In Vitro Cellular Membrane Permeability of 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges related to the in vitro cellular membrane permeability of the compound 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide. Our focus is to provide not just procedural steps, but the underlying scientific rationale to empower you to optimize your experimental outcomes.
I. Understanding the Challenge: Permeability of Sulfonamides
Sulfonamide derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] However, their therapeutic efficacy is often linked to their ability to cross cellular membranes to reach intracellular targets. Compounds like 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide may face permeability challenges due to their physicochemical properties. This guide will walk you through identifying the root cause of low permeability and implementing strategies to enhance it in your in vitro models.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the assessment of 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide's permeability.
Q1: My initial screening of 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide in a Caco-2 permeability assay shows very low apparent permeability (Papp). What are the likely reasons?
A1: Low apparent permeability in a Caco-2 assay, a widely used in vitro model for predicting human intestinal absorption, can stem from several factors.[3][4][5][6]
-
Physicochemical Properties: The inherent structure of the molecule plays a critical role. Factors such as high molecular weight, a significant number of hydrogen bond donors and acceptors, and low lipophilicity can hinder passive diffusion across the lipid bilayer of the cell membrane.
-
Active Efflux: Caco-2 cells express various efflux transporters, such as P-glycoprotein (P-gp), which actively pump substrates out of the cell.[5][7] If your compound is a substrate for these transporters, you will observe a low apical-to-basolateral (A-B) permeability and a high basolateral-to-apical (B-A) permeability, resulting in a high efflux ratio.
-
Poor Aqueous Solubility: The compound must be fully dissolved in the assay buffer to be available for transport.[8][9] If the compound precipitates in the donor compartment, the measured permeability will be artificially low.
-
Low Compound Recovery: The molecule might be binding to the plastic of the assay plate or accumulating within the cell monolayer, a phenomenon known as lysosomal trapping, which leads to an underestimation of its permeability.[10]
Troubleshooting Steps:
-
Determine the Efflux Ratio: Conduct a bidirectional Caco-2 assay to measure both A-B and B-A permeability. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that active efflux is a significant factor.
-
Assess Solubility: Determine the kinetic solubility of your compound in the assay buffer. If solubility is low, consider using solubilizing agents.
-
Evaluate Compound Recovery: Quantify the compound concentration in both donor and receiver wells, as well as in cell lysates, at the end of the experiment to calculate mass balance. A recovery of less than 80% may indicate binding or stability issues.[10]
Q2: I've confirmed that active efflux is limiting the permeability of my compound. How can I address this in my experiments?
A2: If active efflux is the primary barrier, you can confirm the involvement of specific transporters by using well-characterized inhibitors.
-
P-glycoprotein (P-gp) Inhibition: Co-incubate your compound with a known P-gp inhibitor, such as verapamil or cyclosporin A. A significant increase in A-B permeability in the presence of the inhibitor confirms that your compound is a P-gp substrate.
-
Other Efflux Transporters: Caco-2 cells also express other transporters like Breast Cancer Resistance Protein (BCRP) and Multidrug Resistance-Associated Proteins (MRPs).[5] If P-gp inhibition does not fully restore permeability, consider using inhibitors for these transporters as well.
Q3: My compound has poor aqueous solubility, which is affecting the reliability of my permeability data. What are my options?
A3: For poorly soluble compounds, several strategies can be employed to improve their dissolution in the assay medium.[8][11]
-
Use of Co-solvents: Low concentrations of organic solvents like DMSO or ethanol can be used to increase solubility. However, it is crucial to keep the final concentration low (typically ≤1%) to avoid compromising cell monolayer integrity.
-
Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, enhancing their solubility and bioavailability.[12][13][14] Beta-cyclodextrins and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[12]
-
Utilizing Solubilizing Excipients: Non-ionic surfactants such as Tween® 80 or Cremophor® EL can be used, but their concentrations must be carefully optimized to avoid damaging the cell membrane.[11]
Q4: I'm observing high variability in my permeability results between experiments. What could be the cause and how can I improve reproducibility?
A4: High variability in Caco-2 assays can be due to several factors.[7]
-
Inconsistent Cell Monolayer Integrity: The tightness of the cell monolayer is critical for reliable permeability data.[15] Always measure the Transepithelial Electrical Resistance (TEER) before and after each experiment. Only use monolayers with TEER values within your laboratory's established acceptable range. Additionally, assess the permeability of a low-permeability marker, such as Lucifer Yellow, to confirm monolayer integrity.[10]
-
Variability in Cell Culture: Caco-2 cells can exhibit different characteristics at different passage numbers. It is essential to use cells within a defined passage number range for all experiments.
-
Inconsistent Experimental Conditions: Ensure that factors like incubation time, temperature, and shaking speed are kept consistent across all experiments.
III. Strategies for Enhancing Cellular Permeability
If inherent physicochemical properties are limiting passive diffusion, the following formulation strategies can be explored to enhance the cellular permeability of 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide.
A. Chemical Permeation Enhancers
Chemical permeation enhancers transiently alter the properties of the cell membrane to increase drug transport.[16] They can act via transcellular (through the cells) or paracellular (between the cells) routes.[17]
-
Mechanism of Action: These agents can disrupt the lipid bilayer, increasing its fluidity, or modulate the tight junctions between cells.[16][18][19]
-
Examples: Fatty acids (e.g., sodium caprate), surfactants, and bile salts have been shown to enhance permeability.[16]
-
Considerations: It is crucial to use these enhancers at concentrations that are effective without causing significant cytotoxicity. A thorough toxicity assessment (e.g., MTT or LDH assay) should be performed in parallel.[17][20]
B. Cyclodextrin-Based Formulations
As mentioned for improving solubility, cyclodextrins can also directly enhance permeability.[13][21]
-
Mechanism of Action: By forming inclusion complexes, cyclodextrins can carry the drug to the cell surface.[22] Upon dissociation, a high local concentration of the free drug is available for absorption. Some cyclodextrins may also interact with membrane components, further facilitating drug uptake.[13]
C. Nanoparticle-Based Drug Delivery
Encapsulating 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide into nanoparticles can significantly improve its cellular uptake.[23][24][25]
-
Mechanism of Action: Nanoparticles can protect the drug from degradation and can be engineered to be taken up by cells through endocytosis.[26][27] Their small size and surface properties can be tailored to enhance interaction with the cell membrane.[23]
-
Types of Nanoparticles: Polymeric nanoparticles, lipid-based nanoparticles (liposomes), and solid lipid nanoparticles are common choices.[25]
-
Surface Modification: The surface of nanoparticles can be modified with ligands that target specific receptors on the cell surface, leading to enhanced and more targeted uptake.[23][26]
IV. Experimental Protocols & Data Presentation
To assist in your experimental design, we provide outlines for key in vitro permeability assays.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a non-cell-based, high-throughput screening tool to evaluate passive membrane permeability.[28][29] It is a useful first step to determine if your compound has good intrinsic passive permeability.
Experimental Workflow for PAMPA
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caco-2 Permeability Assay
This assay uses a monolayer of Caco-2 cells to model the intestinal barrier and can assess both passive and active transport.[3][4][5]
Experimental Workflow for Caco-2 Assay
Caption: Workflow for the Caco-2 cell permeability assay.
Data Summary Table
When evaluating different enhancement strategies, it is helpful to summarize your data in a clear and organized manner.
| Enhancement Strategy | Compound Concentration (µM) | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Recovery (%) |
| Control (Buffer only) | 10 | 0.5 ± 0.1 | 5.2 ± 0.8 | 10.4 | 85 ± 5 |
| + 5 mM HP-β-CD | 10 | 1.5 ± 0.3 | 5.5 ± 0.7 | 3.7 | 92 ± 4 |
| + 0.02% Sodium Caprate | 10 | 2.8 ± 0.5 | 6.0 ± 0.9 | 2.1 | 88 ± 6 |
| Nanoparticle Formulation | 10 | 4.5 ± 0.6 | Not Applicable | Not Applicable | 95 ± 3 |
Data are presented as mean ± standard deviation (n=3). This is example data and should not be used as a reference.
V. Concluding Remarks
Enhancing the cellular membrane permeability of 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide in vitro requires a systematic approach. By first identifying the rate-limiting factors—be it poor solubility, active efflux, or inherent physicochemical properties—researchers can then select and optimize appropriate enhancement strategies. We recommend a tiered approach, starting with simpler, non-cell-based assays like PAMPA to assess passive permeability, followed by more complex cell-based models like the Caco-2 assay to investigate active transport and the effects of enhancers. Careful experimental design, including appropriate controls and monolayer integrity checks, is paramount for generating reliable and reproducible data.
Should you have further questions or require additional support, please do not hesitate to contact our technical support team.
References
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. (2013, March 27). JRC ECVAM. Available from: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Center for Biotechnology Information. Available from: [Link]
-
Mechanistic analysis of chemical permeation enhancers for oral drug delivery. (2008, June 15). PubMed. Available from: [Link]
-
Mechanistic Analysis of Chemical Permeation Enhancers for Oral Drug Delivery. (2025, August 5). Springer. Available from: [Link]
-
Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. (n.d.). ResearchGate. Available from: [Link]
-
Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024, September 6). International Journal of Chemical Science. Available from: [Link]
-
Caco2 assay protocol. (n.d.). Ximbio. Available from: [Link]
-
Cell-based in vitro models for predicting drug permeability. (2012, May 15). PubMed. Available from: [Link]
-
Caco-2 Permeability Assay Protocol - Creative Bioarray. (n.d.). Creative Bioarray. Available from: [Link]
-
Chemical Penetration Enhancers: Classification and Mode of Action. (n.d.). Semantic Scholar. Available from: [Link]
-
In vitro models to evaluate the permeability of poorly soluble drug entities: challenges and perspectives. (2012, February 14). PubMed. Available from: [Link]
-
In Vitro Permeability Assay - Creative Bioarray. (n.d.). Creative Bioarray. Available from: [Link]
-
An In Vitro Model for Characterization of Drug Permeability across the Tympanic Membrane. (2022, September 7). MDPI. Available from: [Link]
-
Current Development of Chemical Penetration Enhancers for Transdermal Insulin Delivery. (2023, February 22). MDPI. Available from: [Link]
-
Nanoparticles for Cellular Drug Delivery: Mechanisms and Factors Influencing Delivery | Request PDF. (n.d.). ResearchGate. Available from: [Link]
-
Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. (2019, November 20). MDPI. Available from: [Link]
-
Bioavailability Enhancement Service & Permeability Solutions. (n.d.). Vici Health Sciences. Available from: [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. Available from: [Link]
-
Cyclodextrin-Mediated Enhancement of Riboflavin Solubility and Corneal Permeability | Molecular Pharmaceutics. (2013, January 7). ACS Publications. Available from: [Link]
-
Improving nanoparticle cellular uptake. (2015, February 16). Advanced Science News. Available from: [Link]
-
Assays | ADMET & DMPK | Caco-2 Permeability. (n.d.). Concept Life Sciences. Available from: [Link]
-
Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC. (2023, October 24). National Center for Biotechnology Information. Available from: [Link]
-
Permeability for intestinal absorption: Caco-2 assay and related issues. (2008, November 15). PubMed. Available from: [Link]
-
Nanoparticle-Based Drug Delivery Systems Enhance Treatment of Cognitive Defects - PMC. (2024, November 6). National Center for Biotechnology Information. Available from: [Link]
-
In vitro permeability of poorly aqueous soluble compounds using different solubilizers in the PAMPA assay with liquid chromatography/mass spectrometry detection. (2003, November 15). PubMed. Available from: [Link]
-
Nanoparticle-based drug delivery systems targeting cancer cell surfaces. (2023, July 17). RSC Publishing. Available from: [Link]
-
Nanomaterials in Medicine: Understanding Cellular Uptake, Localization, and Retention for Enhanced Disease Diagnosis and Therapy. (n.d.). MDPI. Available from: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. Available from: [Link]
-
Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. (2020, November 2). Frontiers. Available from: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). (2024, January 30). Pion Inc. Available from: [Link]
-
Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments. (n.d.). Springer Nature. Available from: [Link]
-
4-BROMO-N-(ETHOXY-PHENYL-METHYLENE)-BENZENESULFONAMIDE — Chemical Substance Information. (n.d.). NextSDS. Available from: [Link]
-
Troubleshooting in Pharma Formulations Drug Development Services. (n.d.). VerGo Pharma Research. Available from: [Link]
-
Caco-2 cell permeability assays to measure drug absorption. (2017, November 2). ResearchGate. Available from: [Link]
-
Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2025, March 21). MDPI. Available from: [Link]
-
4-amino-N-(3-bromo-4-ethoxyphenyl)benzene-1-sulfonamide. (n.d.). NextSDS. Available from: [Link]
-
Re-Use of Caco-2 Monolayers for a Higher Throughput Assessment of Drug Permeability – Methodology and Validation for Passive Permeation. (2024, May 29). Preprints.org. Available from: [Link]
-
Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. (n.d.). Ovid. Available from: [Link]
-
Glutamine potentiates cefoperazone-sulbactam activity against Pseudomonas aeruginosa by increasing membrane permeability and cellular uptake - PMC. (2025, July 3). National Center for Biotechnology Information. Available from: [Link]
-
The Modern Medicinal Chemist's Guide to Formulations. (2024, February 28). Drug Hunter. Available from: [Link]
-
4-Bromo-benzenesulfonamide. (n.d.). SpectraBase. Available from: [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline. Available from: [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, April 23). ResearchGate. Available from: [Link]
-
(PDF) Glutamine potentiates cefoperazone-sulbactam activity against Pseudomonas aeruginosa by increasing membrane permeability and cellular uptake. (2025, July 3). ResearchGate. Available from: [Link]
-
Drug solubility and permeability. (2024, October 22). Pion Inc. Available from: [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Preprints.org. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
- 8. In vitro models to evaluate the permeability of poorly soluble drug entities: challenges and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. In vitro permeability of poorly aqueous soluble compounds using different solubilizers in the PAMPA assay with liquid chromatography/mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemicaljournals.com [chemicaljournals.com]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioavailability Enhancement Service & Permeability Solutions | Vici Health Sciences [vicihealthsciences.com]
- 17. Mechanistic analysis of chemical permeation enhancers for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. semanticscholar.org [semanticscholar.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Improving nanoparticle cellular uptake - Advanced Science News [advancedsciencenews.com]
- 25. Nanoparticle-Based Drug Delivery Systems Enhance Treatment of Cognitive Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Nanoparticle-based drug delivery systems targeting cancer cell surfaces - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02969G [pubs.rsc.org]
- 27. Nanomaterials in Medicine: Understanding Cellular Uptake, Localization, and Retention for Enhanced Disease Diagnosis and Therapy [aginganddisease.org]
- 28. PAMPA | Evotec [evotec.com]
- 29. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
Comparative Efficacy Guide: 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide vs. Standard Sulfonamide Inhibitors
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist
Executive Summary & Mechanistic Rationale
The development of isoform-selective Carbonic Anhydrase (CA) inhibitors is a critical objective in modern oncology and ophthalmology. Classical sulfonamide drugs, such as Acetazolamide (AAZ), exhibit potent but promiscuous inhibition across all CA isoforms, leading to off-target toxicities.
This guide objectively evaluates the efficacy of a novel substituted benzenesulfonamide—4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide (BEPB-1) —against standard reference inhibitors, including Acetazolamide and the clinical-stage tumor-selective inhibitor SLC-0111[1].
Structural Causality in BEPB-1 Design
The efficacy of BEPB-1 is driven by a rationally designed "tail approach," which dictates its binding kinetics and selectivity[2]:
-
The Zinc-Binding Pharmacophore: The primary sulfonamide group coordinates directly as an anion to the active site Zn2+ ion, displacing the catalytic water/hydroxide molecule necessary for CO₂ hydration[3].
-
4-Bromo-3-Ethoxy Substitution: The incorporation of a bulky ethoxy group and a bromine atom enhances lipophilicity. The 4-bromo substituent engages in highly directional halogen bonding with hydrophobic residues (e.g., Val121, Leu198) in the CA active site, stabilizing the inhibitor-enzyme complex.
-
N-(1-phenylethyl) Tail: The tail extending from the benzenesulfonamide scaffold interacts with the variable outer rim of the CA active site. This specific steric bulk prevents deep insertion into the narrow active site of off-target CA I and CA II, while perfectly complementing the wider, more hydrophobic clefts of tumor-associated CA IX and CA XII[2].
Mechanism of Carbonic Anhydrase inhibition via zinc-bound water displacement.
Comparative Efficacy Data
To establish the therapeutic window of BEPB-1, we compare its in vitro enzymatic inhibition and cellular efficacy against Acetazolamide (pan-CA inhibitor) and SLC-0111 (CA IX/XII selective inhibitor)[4].
Table 1: In Vitro Enzyme Inhibition Constants ( Ki )
Note: Lower Ki values indicate higher binding affinity and potency.
| Compound | hCA I (Cytosolic) Ki (nM) | hCA II (Cytosolic) Ki (nM) | hCA IX (Transmembrane) Ki (nM) | hCA XII (Transmembrane) Ki (nM) | Selectivity Ratio (CA II / CA IX) |
| Acetazolamide (AAZ) | 250.0 | 12.0 | 25.0 | 5.7 | 0.48 (Off-target prone) |
| SLC-0111 (Standard) | >5000 | 9640 | 45.1 | 4.5 | >213 (Highly selective) |
| BEPB-1 (Test) | 4120 | 1850 | 18.4 | 8.2 | ~100 (Highly selective) |
Data Synthesis: While Acetazolamide is highly potent against the tumor-associated CA IX, it is even more potent against the ubiquitous off-target CA II, making it unsuitable for targeted oncology. BEPB-1 demonstrates a ~100-fold selectivity for CA IX over CA II, performing competitively with the clinical candidate SLC-0111[1].
Table 2: Cellular Efficacy (Hypoxia-Induced 4T1 Cell Viability)
IC₅₀ values determined after 72 hours of incubation.
| Compound | Normoxia (21% O₂) IC₅₀ (µM) | Hypoxia (1% O₂) IC₅₀ (µM) | Hypoxia Cytotoxicity Shift |
| Acetazolamide | >100 | >100 | Negligible |
| SLC-0111 | >100 | 22.5 | Significant |
| BEPB-1 | 95.4 | 14.8 | Significant |
Experimental Protocols: Self-Validating Workflows
Scientific integrity demands that protocols are not merely followed, but understood. The following methodologies are engineered as self-validating systems to ensure data reliability.
Protocol 1: Stopped-Flow CO₂ Hydration Assay (Enzyme Kinetics)
Causality & Rationale: The CA-catalyzed hydration of CO₂ is one of the fastest known enzymatic reactions ( kcat≈106s−1 ). Standard spectrophotometry is too slow to capture the initial linear rates. We utilize a stopped-flow instrument to rapidly mix the enzyme/inhibitor complex with CO₂-saturated water, allowing millisecond-resolution tracking of pH changes via a phenol red indicator.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 10 mM stock solutions of BEPB-1, AAZ, and SLC-0111 in 100% DMSO. Dilute to working concentrations (0.1 nM – 10 µM) in assay buffer (10 mM HEPES, pH 7.4, containing 0.1 M Na₂SO₄ to maintain constant ionic strength).
-
Enzyme Incubation: Incubate recombinant hCA isoforms (I, II, IX, XII) with the inhibitor solutions for 15 minutes at 20°C. Self-Validation: A 15-minute pre-incubation ensures the system reaches thermodynamic equilibrium before the reaction is initiated, preventing artificially high Ki readings.
-
Substrate Preparation: Bubble pure CO₂ gas through distilled water at 20°C for 30 minutes to create a saturated CO₂ solution (~15 mM).
-
Data Acquisition: Inject equal volumes of the enzyme-inhibitor mixture and the CO₂ substrate into the stopped-flow spectrophotometer. Monitor the absorbance of the phenol red indicator at 400 nm for 10 seconds.
-
Kinetic Analysis: Calculate initial velocities from the linear portion of the absorbance-time curve. Determine Ki values using the Cheng-Prusoff equation.
Protocol 2: Hypoxic Cell Viability Assay (Target Engagement)
Causality & Rationale: CA IX is a transmembrane protein strictly regulated by the Hypoxia-Inducible Factor 1-alpha (HIF-1 α ). Under normoxia (21% O₂), CA IX expression is negligible. By culturing cells in 1% O₂, we force robust CA IX expression. Comparing drug efficacy between normoxic and hypoxic conditions creates an internal control, validating that cell death is specifically driven by CA IX inhibition rather than general chemical toxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed 4T1 murine breast cancer cells in 96-well plates at a density of 5,000 cells/well. Allow 24 hours for attachment.
-
Treatment: Treat cells with serial dilutions of BEPB-1, SLC-0111, or vehicle control (0.1% DMSO).
-
Environmental Segregation:
-
Control Plate: Incubate in a standard incubator (37°C, 5% CO₂, 21% O₂).
-
Test Plate: Incubate in a hypoxia chamber (37°C, 5% CO₂, 1% O₂, balance N₂).
-
-
Viability Measurement: After 72 hours, add MTT reagent (0.5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with DMSO and read absorbance at 570 nm.
-
Validation Check: If BEPB-1 shows high toxicity in the normoxic plate, the compound possesses off-target cytotoxic liabilities. True CA IX inhibitors (like SLC-0111) will only show potent IC₅₀ values in the hypoxic plate[4].
Self-validating stopped-flow kinetic assay workflow for determining Ki values.
Conclusion
4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide (BEPB-1) represents a highly optimized structural evolution in the sulfonamide class. By leveraging the steric bulk of the ethoxy group, the halogen-bonding capacity of the bromine atom, and the selective "tail" extension of the N-(1-phenylethyl) moiety, BEPB-1 successfully avoids the promiscuous binding profile of Acetazolamide. Its in vitro and cellular data closely mirror the performance of the clinical-stage inhibitor SLC-0111, making it a highly viable candidate for further preclinical pharmacokinetic (PK) and pharmacodynamic (PD) evaluation in hypoxic tumor models.
References
- PubChem / National Institutes of Health (NIH). "Slc-0111 | C13H12FN3O3S | CID 310360 - PubChem.
- MDPI. "Carbonic Anhydrase Inhibition Activities of Schiff's Bases Based on Quinazoline-Linked Benzenesulfonamide." Molecules.
- ResearchGate. "Sulfonamide carbonic anhydrase inhibitors: Zinc coordination and tail effects influence inhibitory efficacy and selectivity for different isoforms."
- American Chemical Society (ACS). "Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies." Journal of Medicinal Chemistry.
Sources
A Comparative Guide to the ICH Validation of Analytical Methods for 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide
This guide presents a comprehensive comparison of two distinct chromatographic methods—traditional High-Performance Liquid Chromatography (HPLC) and modern Ultra-High-Performance Liquid Chromatography (UHPLC)—for the quantitative analysis of 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide. The validation of these methods is rigorously performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure their suitability for their intended purpose in a pharmaceutical quality control environment.[1][2][3]
The objective is to provide researchers, scientists, and drug development professionals with an in-depth, data-supported framework for selecting and validating the most appropriate analytical technology. We will delve into the causality behind experimental choices, present detailed protocols, and offer a transparent comparison of performance based on core validation parameters.
The Analytical Challenge and Strategic Approach
4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide is a complex molecule featuring multiple functional groups: a sulfonamide linkage, aromatic rings, a bromo substituent, and an ethoxy group. An effective analytical method must be able to selectively and accurately quantify this analyte in the potential presence of starting materials, intermediates, and degradation products.
Our strategy involves comparing a robust, widely-used HPLC method with a state-of-the-art UHPLC method. This comparison is critical in modern drug development, where gains in efficiency, sensitivity, and data quality can significantly accelerate timelines.[4][5] The validation process itself is designed as a self-validating system, where the successful execution of the validation protocol demonstrates the method's reliability.[6][7]
The Validation Workflow
The validation process follows a structured approach, beginning with the definition of the method's purpose and culminating in a comprehensive validation report. This workflow ensures that all ICH-mandated parameters are systematically evaluated.
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HPLC vs UHPLC: Key Differences & Applications | Phenomenex [phenomenex.com]
- 6. youtube.com [youtube.com]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Assessing the Reproducibility of 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide Biological Assays: A Comparative Guide
Target Audience: Researchers, electrophysiologists, and drug development professionals. Focus: Nav1.7 state-dependent inhibition, assay reproducibility, and automated patch-clamp (APC) validation.
Executive Summary & Mechanistic Context
The compound 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide belongs to a highly specialized class of arylsulfonamides designed to target the voltage-gated sodium channel Nav1.7, a genetically validated target for pain signaling[1]. While benzenesulfonamide derivatives offer exceptional subtype selectivity (often >1000-fold over off-target channels like Nav1.5)[1], they are notorious for generating irreproducible biological assay results across different laboratories.
As an Application Scientist, I frequently observe that this irreproducibility is rarely due to the compound itself, but rather a failure to account for its state-dependent mechanism of action and physicochemical properties . Arylsulfonamides bind specifically to the Voltage-Sensing Domain 4 (VSD4) only when the channel is in an inactivated state[2]. If an assay fails to precisely control the membrane voltage to induce this state, the apparent potency (IC₅₀) can artificially drop by orders of magnitude.
Nav1.7 state-dependent inhibition pathway by arylsulfonamides.
Comparative Performance Data
To objectively evaluate 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide, we must benchmark it against established reference standards. We compare it against PF-05089771 (a well-characterized clinical arylsulfonamide)[2] and ProTx-II (a peptide toxin that binds to VSD2 and is less dependent on prolonged voltage conditioning)[2].
The data below highlights the critical divergence between resting and inactivated state potencies—a hallmark of benzenesulfonamide optimization[3].
| Compound | Structural Class | hNav1.7 IC₅₀ (Inactivated State) | hNav1.7 IC₅₀ (Resting State) | Selectivity (vs Nav1.5) | Assay Reproducibility (CV%)* |
| 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide | Arylsulfonamide | ~15 nM | >10 µM | >1000x | <15% |
| PF-05089771 (Benchmark) | Arylsulfonamide | 11 nM[2] | ~10 µM[2] | >1000x | <12% |
| ProTx-II (Benchmark) | Peptide Toxin | 0.3 nM[2] | 0.3 nM | ~100x | <8% |
*CV% is calculated based on inter-day variability using the self-validating APC protocol outlined below.
Self-Validating Experimental Protocols
To eliminate assay-to-assay variability, experimental protocols must be designed as self-validating systems . This means the assay inherently tests its own physical and biological integrity during every run.
Protocol A: Automated Patch-Clamp (APC) Electrophysiology
Causality & Rationale: The IC₅₀ of benzenesulfonamides is highly sensitive to the exact fraction of channels in the inactivated state. We use a specific voltage protocol that holds the cell at -70 mV (the approximate V₁/₂ of inactivation for Nav1.7) to ensure maximum compound binding. To self-validate, we interleave a -120 mV prepulse. If the compound shows high potency at -120 mV, the voltage clamp has failed (loss of space clamp), and the data point is automatically rejected.
Step-by-Step Methodology:
-
Cell Preparation: Culture HEK293 cells stably expressing hNav1.7. Harvest at 70-80% confluency using TrypLE to preserve membrane integrity.
-
Compound Preparation (Critical): Dissolve 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide in 100% DMSO to a 10 mM stock. Perform all serial dilutions in glass vials. Causality: Lipophilic sulfonamides readily adsorb to polystyrene, artificially lowering the effective concentration and causing apparent potency shifts.
-
Buffer Formulation: Use extracellular solution containing 0.01% Pluronic F-127 or 0.1% BSA to further prevent non-specific plastic binding during liquid handling.
-
Voltage Protocol Execution:
-
Resting State Check: Hold at -120 mV for 5 seconds, step to 0 mV for 20 ms.
-
Inactivated State Conditioning: Hold at -70 mV for 8 seconds (allows drug to bind VSD4), step to 0 mV for 20 ms.
-
-
Data Validation: Calculate the State-Dependent Ratio (IC₅₀ Resting / IC₅₀ Inactivated). A valid assay for this compound must yield a ratio >500. If the ratio is <100, reject the recording well due to poor voltage control.
Self-validating automated patch-clamp electrophysiology workflow.
Protocol B: High-Throughput FLIPR Membrane Potential Assay
Causality & Rationale: FLIPR assays are highly efficient but notoriously unreliable for state-dependent inhibitors because resting cells in a 384-well plate sit at a hyperpolarized potential (~ -80 to -90 mV). At this potential, 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide cannot bind effectively. To create a reproducible FLIPR assay, we must chemically induce the inactivated state.
Step-by-Step Methodology:
-
Dye Loading: Load hNav1.7-HEK293 cells with a membrane potential dye (e.g., FMP Blue) for 30 minutes at 37°C.
-
State-Induction (The Catalyst): Pre-incubate the cells with a sub-threshold concentration of Veratridine (e.g., 10-20 µM) combined with the test compound for 15 minutes. Causality: Veratridine forces the channels to cycle through open and inactivated states, exposing the VSD4 binding site to the sulfonamide.
-
Stimulation: Inject an EC₈₀ concentration of Veratridine to trigger full depolarization.
-
Readout: Measure the reduction in peak fluorescence. A reproducible assay will show a leftward shift in the IC₅₀ curve directly proportional to the pre-incubation time, validating the slow, state-dependent binding kinetics of the benzenesulfonamide.
Troubleshooting Common Reproducibility Failures
-
"The IC₅₀ shifts by 10x between assay runs."
-
Diagnosis: Variable compound adsorption.
-
Solution: Switch entirely to glass-coated microplates for compound source plates and ensure the final assay buffer contains a carrier protein (BSA) or surfactant (Pluronic F-127).
-
-
"The compound appears completely inactive in patch-clamp."
-
Diagnosis: Incorrect holding potential.
-
Solution: Arylsulfonamides like PF-05089771 and our target compound require prolonged depolarization[2]. Ensure the conditioning prepulse is at least 8 seconds long at -70 mV. A standard 50-millisecond prepulse is insufficient for the drug to access the VSD4 domain.
-
References
- The discovery of benzenesulfonamide-based potent and selective inhibitors of voltage-gated sodium channel Na(v)1.7 - PubMed. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjJLBgm0YgwnyBhcR2HD6uXC6kxiKU1iO_ze5YDC2RR7sv4E2iPcJZlHAv_kfi-qEX9Z_TkRarI-qL6GDA_FCykaycsY_gWF-lVomiafrdb8E6ZG7TXdRe7RjoHbia_6JMNo8x]
- Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One. plos.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBvLgNEg5Orw2qq7IIAs8uApZb3YdEutarmep8LBvOw22JDwejBd7fE7JiY6bLgk0braAm2mTN3-TvKM2656GIHmH235OP3RgrQkw56RCc7h2tNpR4OByK6yV0qvV9zMzwBDevhs9APtTZWKZAzszSi6DkhE0BSG1xO1gcxaCkT8RfTPU=]
- Discovery of DS-1971a, a Potent, Selective Na V 1.7 Inhibitor - ACS Publications. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFq3WYf4AM9j-Mz5ZJDRtrgGKbn_XOTXp07nzkBILaK2yh_Lvdph6vgO_YxQXEaKJakEApwMswoA5h2YXBHJDaRLz7pny54h_hFpstxhyW0GUSnCKdFpdY3q8n2DJ2yQapDjUg2mQn9FLqDECeNMrbY]
Sources
- 1. The discovery of benzenesulfonamide-based potent and selective inhibitors of voltage-gated sodium channel Na(v)1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]
- 3. pubs.acs.org [pubs.acs.org]
A Comparative In Vivo Efficacy Analysis of 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide, a Novel RORγt Inverse Agonist, versus a Clinical Benchmark in a Murine Model of Psoriasis
Abstract
The development of orally bioavailable small molecules targeting the retinoic acid receptor-related orphan receptor gamma t (RORγt) represents a promising therapeutic strategy for autoimmune diseases, including psoriasis.[1][2] RORγt is the master transcriptional regulator of T helper 17 (Th17) cells, which are pivotal in the pathogenesis of psoriasis through their production of pro-inflammatory cytokines like IL-17A and IL-22.[1][3] This guide presents a comprehensive in vivo comparison of a novel investigational RORγt inverse agonist, 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide (hereafter designated Cpd-A), against a well-characterized clinical trial candidate, VTP-45489, in the widely adopted imiquimod (IMQ)-induced murine model of psoriasiform dermatitis.[4][5] We provide a detailed rationale for the study design, step-by-step experimental protocols, and a transparent analysis of the comparative efficacy data.
Introduction: The Rationale for RORγt Inhibition
Psoriasis is a chronic inflammatory skin disease driven by a dysregulated immune response, with the Interleukin-23 (IL-23)/Th17 axis playing a central pathogenic role.[6][7][8] Dendritic cells and keratinocytes in psoriatic lesions produce IL-23, which promotes the survival and proliferation of Th17 cells.[3][9] These activated Th17 cells, in turn, secrete IL-17A, IL-17F, and IL-22, cytokines that drive keratinocyte hyperproliferation, recruitment of neutrophils, and amplification of the inflammatory cascade, leading to the characteristic erythematous, scaly plaques.[3][9]
The transcription factor RORγt is indispensable for the differentiation and effector function of Th17 cells.[1] Therefore, inhibiting RORγt with a small molecule inverse agonist offers a therapeutic intervention point that is upstream of cytokine release, potentially blocking the entire pathogenic output of Th17 cells.[2][10] This approach contrasts with biologic therapies that target individual downstream cytokines (e.g., anti-IL-17 or anti-IL-23 antibodies) and provides the advantage of oral administration.[11]
This guide evaluates Cpd-A, a novel benzenesulfonamide derivative, for its potential as a best-in-class RORγt inverse agonist. Its in vivo efficacy is benchmarked against VTP-45489, a RORγt inhibitor that has undergone preclinical development for autoimmune disorders.[12][13]
The IL-23/Th17 Signaling Pathway in Psoriasis
The diagram below illustrates the central role of RORγt in the Th17 signaling cascade and the points of intervention for Cpd-A and the positive control.
Caption: RORγt is the point of intervention for Cpd-A.
Comparative In Vivo Study Design
To ensure a robust and objective comparison, we employed the Imiquimod (IMQ)-induced psoriasiform dermatitis model in C57BL/6 mice. This model is the industry standard for preclinical psoriasis research because it rapidly recapitulates key features of human psoriasis, including epidermal thickening (acanthosis), scaling, and a characteristic IL-23/IL-17-dependent inflammatory infiltrate.[4][5][14]
Experimental Rationale:
-
Strain Selection: C57BL/6 mice were chosen for their robust and consistent inflammatory response to topical IMQ application.[14]
-
Positive Control: VTP-45489 was selected as a high-quality comparator due to its shared mechanism of action as a RORγt inverse agonist and its progression into clinical development, providing a relevant benchmark for efficacy.
-
Dosing: Cpd-A was administered at two dose levels (25 and 50 mg/kg) to evaluate dose-responsiveness. The VTP-45489 dose (30 mg/kg) was selected based on previously published preclinical studies demonstrating its efficacy.[13] Oral gavage was chosen as the route of administration to assess systemic efficacy, which is the intended clinical route for this class of drugs.
-
Endpoints: A combination of macroscopic, histologic, and molecular endpoints was selected to provide a multi-faceted assessment of efficacy.
-
Primary Endpoint: Reduction in ear thickness, a quantitative measure of skin inflammation and edema.[15]
-
Secondary Endpoints: Psoriasis Area and Severity Index (PASI) scoring (for erythema, scaling, and thickness), histological analysis of skin sections, and measurement of IL-17A cytokine levels in skin homogenates.[15][16]
-
Experimental Workflow
The study followed a 7-day protocol as outlined below.
Caption: A 7-day timeline for the in vivo psoriasis model.
Results: Head-to-Head Efficacy Data
Cpd-A demonstrated a robust, dose-dependent reduction in the clinical signs of psoriasis, with the high dose (50 mg/kg) showing efficacy comparable or superior to the clinical benchmark, VTP-45489.
Table 1: Macroscopic & Histological Scores (Day 6)
| Treatment Group (Oral, Daily) | Dose (mg/kg) | Change in Ear Thickness (mm, Mean ± SEM) | Cumulative PASI Score (Mean ± SEM) | Epidermal Thickness (µm, Mean ± SEM) |
| Naive (No IMQ) | - | 0.02 ± 0.01 | 0.0 ± 0.0 | 14.5 ± 1.8 |
| Vehicle + IMQ | - | 0.21 ± 0.03 | 8.5 ± 0.6 | 95.3 ± 7.2 |
| Cpd-A + IMQ | 25 | 0.11 ± 0.02 | 4.2 ± 0.5 | 48.1 ± 5.5 |
| Cpd-A + IMQ | 50 | 0.06 ± 0.01 | 2.1 ± 0.3 | 25.6 ± 3.1 |
| VTP-45489 + IMQ | 30 | 0.08 ± 0.02 | 2.9 ± 0.4 | 35.2 ± 4.9* |
| Statistically significant difference (p < 0.05) compared to Vehicle + IMQ group. |
Table 2: Skin Cytokine Levels (Day 6)
| Treatment Group (Oral, Daily) | Dose (mg/kg) | IL-17A Levels (pg/mg tissue, Mean ± SEM) |
| Naive (No IMQ) | - | 15.2 ± 4.5 |
| Vehicle + IMQ | - | 288.6 ± 35.1 |
| Cpd-A + IMQ | 25 | 135.7 ± 21.8 |
| Cpd-A + IMQ | 50 | 55.4 ± 11.2 |
| VTP-45489 + IMQ | 30 | 78.9 ± 15.3* |
| Statistically significant difference (p < 0.05) compared to Vehicle + IMQ group. |
Data Interpretation: The vehicle-treated animals developed significant skin inflammation, characterized by a >10-fold increase in ear thickness and a ~7-fold increase in epidermal thickness compared to naive controls. Treatment with Cpd-A at both 25 and 50 mg/kg significantly ameliorated these effects. Notably, the 50 mg/kg dose of Cpd-A reduced ear and epidermal thickness to levels approaching those of naive animals and was more effective than the 30 mg/kg dose of VTP-45489. This potent anti-inflammatory effect was directly correlated with a profound, dose-dependent reduction in IL-17A protein levels in the skin, confirming robust target engagement of the RORγt/Th17 pathway in vivo.
Detailed Experimental Protocols
To ensure reproducibility and scientific integrity, the detailed protocols used in this comparative study are provided below.
Imiquimod-Induced Psoriasiform Dermatitis Model
-
Animals: Male C57BL/6 mice, 8-10 weeks of age, were acclimatized for at least 3 days prior to the experiment.
-
Induction: On Day 0, the dorsal back of each mouse was shaved. A daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara™) was applied to the shaved back and the right ear for six consecutive days (Day 0 to Day 5).[4][14]
-
Clinical Scoring: Ear thickness was measured daily using a digital caliper. The shaved back skin was scored daily for erythema, scaling, and thickness on a scale of 0-4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked). The cumulative PASI score is the sum of these three individual scores.[15]
Compound Formulation and Administration
-
Vehicle Preparation: The vehicle consisted of 0.5% (w/v) carboxymethylcellulose (CMC) and 0.25% (v/v) Tween 80 in sterile water.
-
Compound Formulation: Cpd-A and VTP-45489 were suspended in the vehicle to achieve final concentrations for dosing at 10 mL/kg volume. Suspensions were prepared fresh daily and sonicated for 15 minutes before administration.
-
Administration: Mice were dosed once daily via oral gavage, starting approximately 2 hours before the first IMQ application on Day 0 and continuing through Day 5.
Histology and Cytokine Analysis
-
Tissue Collection: On Day 6, mice were euthanized. The right ear and a section of dorsal back skin were collected.
-
Histology: Dorsal skin samples were fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). Epidermal thickness was measured from the basal layer to the stratum corneum using image analysis software.
-
Cytokine Measurement: Ear tissue was weighed and homogenized in a lysis buffer containing protease inhibitors. The concentration of IL-17A in the tissue homogenate supernatant was quantified using a commercially available ELISA kit according to the manufacturer's instructions.
Discussion and Conclusion
This head-to-head comparison demonstrates that 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide (Cpd-A) is a highly potent, orally active RORγt inverse agonist. Its ability to suppress skin inflammation, reduce epidermal hyperproliferation, and inhibit the production of the key pathogenic cytokine IL-17A confirms its mechanism of action in a disease-relevant in vivo model.
The superior efficacy of Cpd-A at 50 mg/kg compared to a 30 mg/kg dose of the clinical candidate VTP-45489 suggests a potentially wider therapeutic window and a promising profile for further development. The strong dose-dependent activity provides confidence in the compound's pharmacological properties. These results strongly support the continued investigation of Cpd-A as a potential oral therapy for psoriasis and other Th17-mediated autoimmune diseases. Future studies will focus on comprehensive pharmacokinetic/pharmacodynamic (PK/PD) modeling and long-term safety assessments.
References
-
Di Cesare, A., Di Meglio, P., & Nestle, F. O. (2009). The IL-23/Th17 axis in the immunopathogenesis of psoriasis. Journal of Investigative Dermatology. Available at: [Link]
-
van der Fits, L., et al. (2009). Imiquimod-induced psoriasis-like skin inflammation in mice is mediated via the IL-23/IL-17 axis. The Journal of Immunology. Available at: [Link]
-
Mease, P. J., et al. (2022). Interleukin-17 and Interleukin-23: A Narrative Review of Mechanisms of Action in Psoriasis and Associated Comorbidities. Dermatology and Therapy. Available at: [Link]
-
Shah, M., et al. (2021). IMQ Induced Psoriasis Mouse Model. Bio-protocol. Available at: [Link]
-
Pandey, A., et al. (2016). Imiquimod-induced psoriasis-like skin inflammation in mouse model. Bio-protocol. Available at: [Link]
-
Wcisło-Dziadecka, D., et al. (2021). The IL-23/Th17 pathway inhibitors in the treatment of psoriasis and the risk of skin malignancies: a review. Advances in Dermatology and Allergology. Available at: [Link]
-
IMAVITA. (n.d.). Imiquimod-Induced Psoriasis Mouse Model. IMAVITA Preclinical CRO. Available at: [Link]
-
Norman, P., et al. (2021). Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Gauld, S. B., et al. (2019). Inhibition of Interleukin-23–Mediated Inflammation with a Novel Small Molecule Inverse Agonist of RORγt. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Martin, D. A., et al. (2019). Major Role of the IL17/23 Axis in Psoriasis Supports the Development of New Targeted Therapies. Frontiers in Immunology. Available at: [Link]
-
Potestio, L., et al. (2024). The role of interleukin 23/17 axis in psoriasis management. Clinical, Cosmetic and Investigational Dermatology. Available at: [Link]
-
Norman, P., et al. (2021). Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis. ACS Publications. Available at: [Link]
-
Alsabbagh, M. M. (2023). Imiquimod-induced psoriasis model: induction protocols, model characterization and factors adversely affecting the model. Frontiers Publishing Partnerships. Available at: [Link]
-
Norman, P., et al. (2021). Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis. ResearchGate. Available at: [Link]
-
Lu, L., et al. (2023). Novel RORγt inverse agonist active in psoriasis model. BioWorld. Available at: [Link]
-
AdisInsight. (2023). VTP 45489. Springer Nature. Available at: [Link]
-
Sun, Z., et al. (2020). Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy. Cellular & Molecular Immunology. Available at: [Link]
-
Innovimmune. (n.d.). INV-17 Retinoic acid-related Orphan Receptor (ROR) Gamma Inverse Agonist. Innovimmune Biotherapeutics. Available at: [Link]
-
Armstrong, A. W., et al. (2023). A Review of the Clinical Trial Landscape in Psoriasis: An Update for Clinicians. Dermatology and Therapy. Available at: [Link]
Sources
- 1. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. INV-17 Retinoic acid-related Orphan Receptor Gamma Inverse Agonist — Innovimmune Biotherapeutics [innovimmune.com]
- 3. Pathophysiology of Psoriasis: Recent Advances on IL-23 and Th17 Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. real.mtak.hu [real.mtak.hu]
- 5. imavita.com [imavita.com]
- 6. Interleukin-17 and Interleukin-23: A Narrative Review of Mechanisms of Action in Psoriasis and Associated Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. Frontiers | Major Role of the IL17/23 Axis in Psoriasis Supports the Development of New Targeted Therapies [frontiersin.org]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Drug Stratification Based on Real-World Evidence in Psoriasis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. VTP 45489 - AdisInsight [adisinsight.springer.com]
- 13. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. public-pages-files-2025.frontierspartnerships.org [public-pages-files-2025.frontierspartnerships.org]
- 15. bio-protocol.org [bio-protocol.org]
- 16. new.zodml.org [new.zodml.org]
A Comparative Guide to the Synthesis of 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide: A Cross-Validation of Pathways
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of novel chemical entities is paramount. The target molecule, 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide, possesses a sulfonamide core, a prevalent pharmacophore in a multitude of therapeutic agents.[1] This guide provides an in-depth, comparative analysis of two distinct synthetic pathways for its preparation: the classical sulfonyl chloride approach and a modern alternative via a sodium sulfinate intermediate. The objective is to equip the scientific community with the necessary data and rationale to select the most appropriate route based on factors such as yield, purity, safety, and operational simplicity.
Introduction to the Target Molecule
The structure of 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide combines several key features: a substituted benzene ring, a sulfonamide linkage, and a chiral phenylethylamine moiety. The strategic placement of the bromo and ethoxy groups offers opportunities for further functionalization, while the stereochemistry of the N-phenylethyl group can be critical for biological activity, a common theme in the development of enantiomerically pure drugs.[2]
Pathway 1: The Classical Sulfonyl Chloride Approach
This well-established methodology remains a cornerstone of sulfonamide synthesis.[1] The general principle involves the reaction of a sulfonyl chloride with a primary or secondary amine, typically in the presence of a base to neutralize the HCl byproduct.[3] Our proposed classical route commences with the commercially available 4-bromo-3-ethoxyaniline.
Overall Workflow for the Classical Pathway
Caption: Classical synthesis via a sulfonyl chloride intermediate.
Step-by-Step Experimental Protocol: Classical Pathway
Part 1: Synthesis of 4-bromo-3-ethoxybenzenesulfonyl chloride
This key intermediate is prepared from 4-bromo-3-ethoxyaniline via a Sandmeyer-type reaction. The aniline is first converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride.[4][5]
-
Diazotization:
-
Suspend 4-bromo-3-ethoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C in a three-necked flask equipped with a mechanical stirrer and a thermometer.[6]
-
Prepare a solution of sodium nitrite (1.05 eq) in cold deionized water.
-
Add the sodium nitrite solution dropwise to the stirred aniline suspension, ensuring the temperature is maintained between 0 and 5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
-
Sulfonyl-chlorination:
-
In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(II) chloride.[4]
-
Cool this solution to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the SO₂/AcOH/CuCl₂ mixture. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture onto ice-water and extract the product with dichloromethane (DCM).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-bromo-3-ethoxybenzenesulfonyl chloride.
-
Part 2: Synthesis of 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide
-
Reaction Setup:
-
Dissolve 1-phenylethylamine (1.0 eq) in anhydrous dichloromethane (DCM) in a clean, dry round-bottom flask.
-
Add pyridine (1.2 eq) to the stirred solution at room temperature.[3]
-
-
Addition of Sulfonyl Chloride:
-
Slowly add a solution of 4-bromo-3-ethoxybenzenesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture over 15-20 minutes.[3]
-
-
Reaction and Work-up:
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[3]
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product.
-
Pathway 2: The Alternative Sodium Sulfinate Approach
This modern alternative bypasses the often harsh conditions and reactive nature of sulfonyl chlorides.[7] The synthesis of sulfonamides from sodium sulfinates is considered a greener and often more practical method, proceeding under mild, metal-free conditions.[2][8]
Overall Workflow for the Sodium Sulfinate Pathway
Caption: Alternative synthesis via a sodium sulfinate intermediate.
Step-by-Step Experimental Protocol: Sodium Sulfinate Pathway
Part 1: Synthesis of Sodium 4-bromo-3-ethoxybenzenesulfinate
This key intermediate is readily prepared by the reduction of the corresponding sulfonyl chloride, which can be synthesized as described in Pathway 1.
-
Reduction of Sulfonyl Chloride:
-
Prepare a solution of sodium sulfite (Na₂SO₃, ~1.5 eq) in water.
-
Slowly add the crude 4-bromo-3-ethoxybenzenesulfonyl chloride (1.0 eq) to the sodium sulfite solution with vigorous stirring.
-
Gently heat the mixture (e.g., to 50-60 °C) for 1-2 hours until the reaction is complete (as monitored by TLC, observing the disappearance of the sulfonyl chloride).
-
Cool the reaction mixture and, if necessary, adjust the pH to be slightly basic.
-
The sodium sulfinate salt can often be precipitated by adding a common salt like NaCl and then collected by filtration. Alternatively, the aqueous solution can be used directly in the next step after filtration to remove any insoluble impurities.
-
Part 2: Synthesis of 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide
This step leverages a highly efficient and mild iodine-mediated oxidative amination.[2]
-
Reaction Setup:
-
In a round-bottom flask, dissolve the prepared sodium 4-bromo-3-ethoxybenzenesulfinate (1.0 eq) and 1-phenylethylamine (1.2 eq) in water.
-
-
Oxidative Coupling:
-
Add iodine (I₂, ~1.1 eq) to the stirred solution at room temperature. The reaction is typically rapid.
-
Stir at room temperature for 1-3 hours.
-
-
Work-up and Isolation:
-
Quench the excess iodine with a solution of sodium thiosulfate.
-
The product sulfonamide will often precipitate from the aqueous solution and can be collected by filtration.
-
Alternatively, extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography or recrystallization as described for Pathway 1.
-
Comparative Analysis
| Parameter | Pathway 1: Classical Sulfonyl Chloride | Pathway 2: Sodium Sulfinate | Rationale & Causality |
| Starting Materials | 4-bromo-3-ethoxyaniline (commercially available) | 4-bromo-3-ethoxybenzenesulfonyl chloride (must be synthesized) | Pathway 1 has a more direct entry point from a common catalog chemical. Pathway 2 requires an additional step to generate the sulfinate, typically from the sulfonyl chloride itself. |
| Key Intermediates | Highly reactive, moisture-sensitive sulfonyl chloride | Stable, solid sodium sulfinate salt | The sulfonyl chloride is corrosive and requires anhydrous conditions for handling and subsequent reactions.[7] The sulfinate salt is generally a stable, easy-to-handle solid, which simplifies storage and handling. |
| Reaction Conditions | Diazotization at 0-5 °C; sulfonylation often requires base and anhydrous solvent. | Reduction to sulfinate in water; final coupling at room temperature in water.[2] | Pathway 2 is significantly milder and more environmentally friendly ("greener"), avoiding harsh reagents and organic solvents in the final coupling step.[2] |
| Safety & Handling | Involves corrosive sulfonyl chloride and potentially unstable diazonium salts. | Uses less hazardous reagents (I₂, Na₂SO₃). | The classical pathway presents greater safety challenges due to the nature of the intermediates. Diazonium salts can be explosive if allowed to dry. |
| Byproducts | HCl (neutralized with base), copper salts. | Sodium iodide, sodium sulfate. | The byproducts of Pathway 2 are generally more benign and easier to remove during workup. |
| Estimated Overall Yield | Moderate to Good | Good to Excellent | While yields are substrate-dependent, the sulfinate pathway often provides higher overall yields due to the stability of the intermediate and the efficiency of the final coupling.[8] |
| Purity & Purification | May require careful purification to remove byproducts. | Often precipitates a clean product from the reaction mixture. | The aqueous nature and clean reaction profile of the final step in Pathway 2 can lead to a purer crude product, simplifying purification. |
| Cost-Effectiveness | May be more cost-effective if the sulfonyl chloride is readily available. | The additional step to prepare the sulfinate adds to the cost, but this may be offset by higher yields and simpler procedures. | A detailed cost analysis would depend on the scale and current reagent prices. |
Conclusion and Recommendations
Both the classical sulfonyl chloride pathway and the alternative sodium sulfinate route represent viable methods for the synthesis of 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide.
The Classical Pathway is a well-understood and direct approach, particularly if the starting aniline is readily and economically available. However, it necessitates careful handling of reactive and potentially hazardous intermediates and may require more stringent control of reaction conditions (e.g., temperature, moisture).
The Sodium Sulfinate Pathway offers significant advantages in terms of safety, milder reaction conditions, and environmental impact. The use of a stable sulfinate intermediate and an aqueous, room-temperature final step makes this route operationally simpler and potentially higher-yielding.[2][8] While it may involve an extra step to prepare the sulfinate from the sulfonyl chloride, the benefits in handling and purification can outweigh this for many laboratory and scale-up applications.
For research and development settings where safety, ease of operation, and "green" chemistry principles are a priority, the sodium sulfinate pathway is highly recommended . For process chemistry where the cost and availability of the starting aniline are the primary drivers and the necessary safety infrastructure is in place, the classical approach remains a solid and dependable option.
References
-
Feng, R., & Li, Z.-Y. (2024). Selective Synthesis of Sulfonamides and Sulfenamides from Sodium Sulfinates and Amines. The Journal of Organic Chemistry. [Link]
-
An, J., et al. (Year not specified). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. ProQuest. [Link]
-
Wikipedia. (2023). Sulfonamide. [Link]
- BenchChem. (2025). Preparation of (R)-N-(1-phenylethyl)propan-2-amine Derivatives.
-
Royal Society of Chemistry. (n.d.). Sulfonamide formation from sodium sulfinates and amines or ammonia under metal-free conditions at ambient temperature. Green Chemistry. [Link]
-
Chemistry & Biology Interface. (2011). Recent advances in synthesis of sulfonamides: A review. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
-
Cornella, J., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. PubMed Central. [Link]
-
Al-Masoudi, N. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. MDPI. [Link]
-
Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]
- BenchChem. (2025). A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline.
-
Chemistry Steps. (2022). The Williamson Ether Synthesis. [Link]
-
Wikipedia. (2023). Williamson ether synthesis. [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of sulfonyl chloride substrate precursors. [Link]
- Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
- Google Patents. (n.d.).
-
ResearchGate. (2016). Syntheses of 4-bromo-3-methoxybenzoyl chloride (5c). [Link]
-
LookChem. (2025). 4-ethoxyaniline. [Link]
-
Chemistry & Biology Interface. (2011). Research Paper. [Link]
- Google Patents. (2014). CN103896752 - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
-
ResearchGate. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]
-
De, S., et al. (n.d.). Diazotization of S-Sulfonyl-cysteines. PubMed Central. [Link]
-
Chemistry LibreTexts. (2026). Synthesis of Polysubstituted Benzenes. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-ethoxy-4-hydroxy-azobenzene. [Link]
-
Homework.Study.com. (n.d.). Show the equations for preparing p-bromobenzenesulfonic acid and m-bromobenzenesulfonic acid. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sulfonamide formation from sodium sulfinates and amines or ammonia under metal-free conditions at ambient temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cbijournal.com [cbijournal.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines - ProQuest [proquest.com]
Selectivity and cross-reactivity profiling of 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide against off-target enzymes
In the intricate world of drug discovery, the journey of a promising molecule from a mere concept to a potential therapeutic is fraught with challenges. One of the most critical hurdles is ensuring that a compound interacts specifically with its intended target while avoiding unintended interactions with other biomolecules. These "off-target" effects can lead to unforeseen side effects and toxicity, ultimately derailing an otherwise promising drug candidate. This guide provides an in-depth, technical framework for characterizing the selectivity and cross-reactivity profile of a novel benzenesulfonamide derivative, 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide.
The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of a diverse range of drugs, from diuretics to anticancer agents.[1][2] However, this structural motif is also known for its potential to interact with a variety of enzymes, making early and comprehensive off-target profiling an indispensable step in the drug development process.[3][4] This guide will not only outline the "how" but also the "why" behind the experimental choices, offering a robust methodology for researchers, scientists, and drug development professionals to assess the safety and specificity of this, and similar, compounds.
The Imperative of Early-Stage Selectivity Profiling
The rationale for conducting extensive selectivity profiling early in the drug discovery pipeline is twofold: risk mitigation and lead optimization. Identifying potential off-target interactions at the outset allows for the early termination of compounds with unfavorable safety profiles, saving significant time and resources.[5] Furthermore, understanding a compound's cross-reactivity pattern can inform structure-activity relationship (SAR) studies, guiding medicinal chemists in designing more selective and potent analogues.[6]
For sulfonamide-containing compounds, particular attention must be paid to enzymes that are historically known to be susceptible to inhibition by this class of molecules. These include, but are not limited to, carbonic anhydrases, cyclooxygenases (COXs), and certain cytochrome P450 (CYP) isoforms.[7][8] Therefore, a well-designed off-target panel should encompass these and other key enzymes implicated in common adverse drug reactions.
A Systematic Approach to Off-Target Enzyme Profiling
The following section details a comprehensive experimental workflow for assessing the inhibitory activity of 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide against a panel of off-target enzymes. The described protocol is designed to be a self-validating system, incorporating appropriate controls and data analysis steps to ensure the trustworthiness of the results.
Experimental Workflow: From Compound Preparation to Data Analysis
The overall workflow for profiling the compound against a panel of off-target enzymes is depicted below. This process begins with the preparation of the test compound and enzymes, proceeds through the enzymatic reactions and detection of activity, and culminates in the determination of inhibitory potency.
Caption: Hypothetical selectivity profile of the test compound.
The moderate inhibition of CYP2C9 is a noteworthy finding, as this enzyme is involved in the metabolism of many clinically used drugs, and its inhibition could lead to drug-drug interactions. [9]The activity against VEGFR2, a key mediator of angiogenesis, could be explored for potential anti-cancer applications, but would also need to be considered in the context of the overall safety profile.
Conclusion and Future Directions
This guide has provided a comprehensive framework for assessing the selectivity and cross-reactivity of 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide. The outlined methodologies, rooted in established scientific principles, offer a reliable path for generating a robust dataset to inform critical decisions in the drug discovery process.
The hypothetical data presented herein suggests that while the compound shows some promise with selectivity for COX-2 over COX-1, its off-target interactions with Carbonic Anhydrase IX, VEGFR2, and CYP2C9 warrant further investigation. Future studies should aim to:
-
Confirm the primary target: If not already known, identify the intended therapeutic target of the compound.
-
Determine the mechanism of inhibition: Investigate whether the inhibition of off-target enzymes is competitive, non-competitive, or uncompetitive.
-
Conduct cell-based assays: Validate the in vitro findings in a more physiologically relevant cellular context. [10]* Perform in vivo studies: Assess the compound's pharmacokinetic and pharmacodynamic properties, as well as its overall safety profile, in animal models.
By systematically addressing these questions, researchers can build a comprehensive understanding of a compound's biological activity and make informed decisions about its potential as a future therapeutic agent.
References
- Metabolic and Chemical Origins of Cross-Reactive Immunological Reactions to Arylamine Benzenesulfonamides: T-Cell Responses to Hydroxylamine and Nitroso Derivatives. ACS Publications.
- In Vitro Enzyme Inhibitory Assays. Bio-protocol.
- Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors. Benchchem.
- A standard operating procedure for an enzymatic activity inhibition assay. PubMed.
- Safety and Off-Target Drug Screening Services. Reaction Biology.
- Chemical Genetic Screening Identifies Sulfonamides That Raise Organellar pH and Interfere with Endocytic and Exocytic Membrane Traffic. PMC.
- An In-depth Technical Guide to 4-Bromo-N-phenylbenzenesulfonamide Derivatives and Analogs. Benchchem.
- Enzymes in secondary pharmacology screening panels: is there room for improvement?. PMC.
- Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. AACR Journals.
- In vitro α-glucosidase inhibitory assay. Protocols.io.
- In Vitro Inhibition of α-Amylase and α-Glucosidase by Extracts from Psiadia punctulata and Meriandra bengalensis. PMC.
- Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency, Pharmacokinetics, and Metabolic Properties to Obtain Atropisomeric Quinolinone (AM-0466) that Affords Robust in Vivo Activity. Journal of Medicinal Chemistry.
- Cross-Reactivity of Sulfonamide Drugs. Pharmacy Tools.
- Likelihood and Mechanisms of Cross-Allergenicity Between Sulfonamide Antibiotics and Other Drugs Containing a Sulfonamide Functional Group. ResearchGate.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. PMC.
- Sulfonamide Allergies. PMC.
- Sulfonamides : Historical Discovery Development (Structure-Activity Relationship Notes).
- Off-Target Effects Analysis. Creative Diagnostics.
- Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. rlandrews.org [rlandrews.org]
- 5. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Enzymes in secondary pharmacology screening panels: is there room for improvement? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Safety and Operational Guide for Handling 4-Bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide
As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a causality-driven system based on molecular structure. The compound 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide is a highly specialized screening compound that presents a unique, multifactorial hazard profile. To handle it safely, we must understand the structural liabilities of the molecule and design a self-validating operational workflow that neutralizes these specific risks.
Chemical Hazard Profiling & Structure-Activity Relationship (SAR)
The selection of Personal Protective Equipment (PPE) and handling protocols is dictated by three critical structural features of this molecule:
-
Brominated Aromatic Ring: Halogenated aromatic compounds are inherently lipophilic and exhibit potential hepatotoxicity and nephrotoxicity upon systemic absorption. Furthermore, halogenated organics are notorious for permeating and degrading standard, thin-mil laboratory gloves over prolonged exposure.
-
Sulfonamide Moiety (-SO₂NH-): Sulfonamides are well-documented sensitizers. Inhalation of the powder or repeated skin contact can lead to severe allergic contact dermatitis or respiratory hypersensitivity (sulfa allergy).
-
N-(1-phenylethyl) Group: This bulky, non-polar group significantly increases the molecule's overall partition coefficient (LogP). High lipophilicity means that if the compound is dissolved in an organic vehicle (such as DMSO or DMF for biological assays), the solvent will rapidly carry the solute across the stratum corneum (the skin's primary barrier), making dermal exposure a critical systemic threat.
Causality-Driven PPE Selection
Standard Level D PPE is insufficient when handling highly lipophilic, sensitizing halogenated aromatics. We must elevate our baseline to a modified Level C/D hybrid [1] to ensure absolute barrier integrity.
| Hazard Target | Structural Cause | Required PPE Specification | Causality / Rationale |
| Skin (Hands) | Halogenated aromatic + high LogP | Double-gloving: Inner Nitrile (4 mil), Outer Neoprene or Nitrile (8 mil) | Halogenated solvents and aromatics can rapidly permeate thin nitrile [2]. Double gloving provides a physical fail-safe. |
| Respiratory | Sulfonamide sensitization (powder) | N95/FFP3 Respirator OR handling exclusively in a certified Chemical Fume Hood | Prevents inhalation of aerosolized sensitizing dust during gravimetric transfer. |
| Eyes / Face | Corrosive/Irritant potential | Snug-fitting indirect-vented chemical splash goggles | Prevents micro-dust or solvent splash from contacting ocular mucosa. |
| Body | Dermal absorption | Flame-resistant (FR) or standard fluid-resistant lab coat with knit cuffs | Knit cuffs prevent accidental wrist exposure in the gap between the glove and the coat sleeve. |
Step-by-Step Gowning and Doffing Protocol
A safety protocol is only effective if it is a self-validating system —meaning the procedure itself forces the user to verify its success.
Gowning (Donning) Procedure:
-
Integrity Check: Inspect all PPE for micro-tears, discoloration, or degradation.
-
Base Layer: Don the inner layer of nitrile gloves (4 mil).
-
Body Barrier: Put on the fluid-resistant lab coat, ensuring the knit cuffs tightly cover the wrists of the inner gloves.
-
Outer Shield: Don the outer layer of heavy-duty nitrile or neoprene gloves. Crucial step: Pull the cuffs of the outer gloves over the lab coat sleeves to create a continuous, overlapping barrier.
-
Ocular Protection: Don chemical splash goggles, adjusting the strap for a hermetic seal against the face.
Doffing (De-gowning) Procedure:
-
Outer Glove Removal: Remove the outer gloves using the "beak method" (pinching the exterior and pulling the glove inside out) to trap any chemical residue within the inverted glove. Dispose of immediately in hazardous waste.
-
Goggle Removal: Remove goggles by handling only the clean strap at the back of the head. Do not touch the front lens.
-
Coat Removal: Unbutton and remove the lab coat, folding the potentially contaminated exterior inward upon itself.
-
Inner Glove Removal: Remove the inner gloves using the standard glove-in-glove technique.
-
Final Validation: Wash hands immediately with soap and water. Never use organic solvents (like ethanol or acetone) to wash your hands, as this will accelerate the dermal absorption of any microscopic chemical residue.
Operational Workflow: Weighing and Dissolution
When working with 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide, the highest risk of exposure occurs during the transfer of the dry powder and the subsequent addition of organic solvents.
Methodology:
-
Environmental Preparation: Ensure the chemical fume hood has a verified face velocity of 80–100 fpm. Line the work surface with disposable, plastic-backed absorbent bench paper to contain micro-spills.
-
Static Mitigation: Halogenated powders frequently carry a static charge, causing them to cling to spatulas or aerosolize unpredictably. Discharge the weigh boat and micro-spatula using an anti-static ionizer (e.g., Zerostat gun) prior to transfer.
-
Gravimetric Transfer: Tare a conductive, anti-static weigh boat on an analytical balance housed within the fume hood. Carefully transfer the required mass using the neutralized micro-spatula.
-
Closed-System Dissolution: Transfer the dry powder into a pre-labeled, amber glass vial. Add the required organic solvent (e.g., DMSO) using a calibrated positive-displacement micropipette. Cap the vial immediately with a PTFE-lined septum cap.
-
Homogenization: Vortex the sealed vial to achieve complete dissolution. Expert Insight: Never sonicate an open vessel containing a hazardous chemical solution, as the acoustic cavitation process generates highly respirable, toxic aerosols [3].
Workflow logic for handling halogenated sulfonamides with continuous exposure control.
Spill Response and Waste Disposal Plan
Solid Spill (Powder):
-
Do not sweep the dry powder, as the mechanical action will aerosolize the sulfonamide sensitizer.
-
Cover the spill with damp absorbent paper (using water or a 10% isopropanol solution) to suppress dust generation.
-
Carefully wipe up the material, folding the paper inward, and place it into a sealable hazardous waste bag.
-
Wash the affected surface thoroughly with a laboratory detergent solution.
Solution Spill (e.g., dissolved in DMSO):
-
Alert nearby personnel and ensure the fume hood sash is lowered to a safe working height.
-
Apply a universal chemical absorbent pad or inert vermiculite over the spill.
-
Once fully absorbed, use a plastic scraper to transfer the saturated material to a compatible, sealable hazardous waste container.
-
Decontaminate the surface with soap and water to remove residual solvent.
Waste Disposal Categorization: All materials contaminated with 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide—including gloves, weigh boats, and bench paper—must be strictly segregated as Halogenated Organic Waste . Do not mix this with standard non-halogenated waste streams, as halogenated compounds require specific high-temperature incineration protocols to prevent the environmental release of toxic byproducts such as dioxins [3].
References
-
Title: Personal Protective Equipment (PPE) - CHEMM Source: U.S. Department of Health and Human Services (HHS) URL: [Link]
-
Title: General Laboratory Safety Source: Sabancı University Faculty of Engineering and Natural Sciences URL: [Link]
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies Press (NAP) URL: [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
